molecular formula C12H13NO2 B12979435 3h-Spiro[benzofuran-2,4'-piperidin]-3-one

3h-Spiro[benzofuran-2,4'-piperidin]-3-one

Cat. No.: B12979435
M. Wt: 203.24 g/mol
InChI Key: QGDKXBHGXOBNSW-UHFFFAOYSA-N
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Description

3h-Spiro[benzofuran-2,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

spiro[1-benzofuran-2,4'-piperidine]-3-one

InChI

InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12/h1-4,13H,5-8H2

InChI Key

QGDKXBHGXOBNSW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3H-Spiro[benzofuran-2,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance target binding affinity and improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Within this class, the 3H-Spiro[benzofuran-2,4'-piperidin]-3-one core represents a compelling and relatively novel framework. Its synthesis has been achieved through multi-step sequences, highlighting its potential as a versatile building block for creating diverse chemical libraries[1].

As with any scaffold destined for drug discovery, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a critical prerequisite for success. These properties govern everything from a molecule's solubility and permeability to its metabolic stability and formulation potential. This guide provides a comprehensive framework for characterizing this compound (CAS: 1047721-77-6), blending established analytical protocols with expert insights. While extensive experimental data for this specific entity is not yet widely published, we will outline the necessary experimental workflows and provide context by referencing data from structurally related analogs.

Part 1: Molecular Identity and Structural Attributes

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure. The key attributes of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1047721-77-6[2]
Molecular Formula C₁₂H₁₃NO₂[2]
Molecular Weight 203.24 g/mol [2]
SMILES O=C1C2(CCNCC2)OC3=C1C=CC=C3[2]

The structure features a spirocyclic junction connecting a benzofuran-3-one system to a piperidine ring. This arrangement imparts significant conformational rigidity. The key functional groups—an aromatic ring, an ether, a ketone, and a secondary amine—are expected to dictate its chemical behavior, including its hydrogen bonding capacity and acid-base properties.

Sources

CAS number and molecular formula for 3h-Spiro[benzofuran-2,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3H-Spiro[benzofuran-2,4'-piperidin]-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound featuring a privileged spirocyclic scaffold. We will delve into its core chemical identity, synthesis methodologies with mechanistic insights, and its significance as a versatile building block in medicinal chemistry and drug discovery.

Core Compound Identification and Properties

This compound is a spiro compound where a benzofuran ring system and a piperidine ring are joined by a single common carbon atom. This unique three-dimensional structure is of significant interest in medicinal chemistry for exploring new chemical space.

The fundamental identifiers and physicochemical properties of the parent compound are summarized below.

IdentifierValueSource
CAS Number 1047721-77-6[1]
Molecular Formula C₁₂H₁₃NO₂[1]
IUPAC Name This compound[1]
Molecular Weight 203.24 g/mol [1]
MDL Number MFCD11878083[1]

// Benzofuran part C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O7 [label="O", pos="0,0!"]; C8 [label="C", pos="2.6,0!"]; C9 [label="C", pos="2.6,-1.5!"]; O10 [label="=O", pos="3.5,-2.2!"];

// Piperidine part N11 [label="NH", pos="5.2,0!"]; C12 [label="CH₂", pos="3.9,1.5!"]; C13 [label="CH₂", pos="6.5,1.5!"]; C14 [label="CH₂", pos="3.9,-1.5!"]; C15 [label="CH₂", pos="6.5,-1.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O7; C6 -- C8; C8 -- O7; C8 -- C9; C9 -- C4; C9 -- O10 [style=double, len=0.8];

// Spiro connection C8 -- C12; C8 -- C14;

// Piperidine bonds C12 -- C13; C13 -- N11; N11 -- C15; C15 -- C14;

// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; } Caption: Chemical structure of this compound.

Significance in Medicinal Chemistry

The benzofuran nucleus is a well-established pharmacophore present in numerous natural products and synthetic drugs, known for a wide range of biological activities.[2] The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its ability to improve physicochemical properties like solubility and to serve as a scaffold for interacting with biological targets.

The fusion of these two moieties into a spirocyclic system offers several advantages in drug design:

  • Structural Rigidity and Novelty: The spiro-junction introduces a defined three-dimensional conformation, which can lead to higher binding affinity and selectivity for protein targets compared to more flexible analogues.

  • Access to New Chemical Space: Spirocycles are considered "privileged structures" as they provide novel exit vectors for substitution, allowing for the exploration of previously inaccessible regions of chemical space.[3]

  • Versatile Scaffold: The core structure contains multiple points for diversification, including the secondary amine of the piperidine ring and various positions on the aromatic ring, making it an ideal scaffold for building combinatorial libraries.

Derivatives of the spiro[benzofuran-piperidine] core have been investigated for various therapeutic applications, including treatments for neurological disorders, and as modulators of key biological targets like the melanocortin subtype-4 receptor (MC4R) and SHP2 phosphatase.[4][5][6]

Synthesis and Mechanistic Insights

A robust synthesis for the this compound scaffold is crucial for its application in drug discovery programs. A validated multi-step synthesis has been reported, achieving the target compound in five steps with a respectable overall yield.

Workflow for the Synthesis of a Brominated Analogue

The following workflow outlines a reported synthesis of a brominated derivative, which is primed for further diversification via cross-coupling reactions.[7]

// Nodes SM [label="2,4-Dibromophenol"]; I1 [label="Intermediate 1\n(Phenoxyacetate)"]; I2 [label="Intermediate 2\n(Friedel-Crafts Acylation Product)"]; I3 [label="Intermediate 3\n(Spirocyclic Ether)"]; I4 [label="Intermediate 4\n(Piperidine Formation)"]; FP [label="Final Product\n(N-Boc Protected Spiroketone)", fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges SM -> I1 [label=" 1. NaH\n 2. Ethyl bromoacetate "]; I1 -> I2 [label=" Eaton's Reagent\n (P₂O₅/MeSO₃H) "]; I2 -> I3 [label=" 1. NaBH₄\n 2. H⁺ (cyclization) "]; I3 -> I4 [label=" 1. O₃\n 2. Me₂S\n 3. Boc₂O, Ti(OiPr)₄, NaBH₃CN "]; I4 -> FP [label=" Dess-Martin\n Periodinane "]; } Caption: Synthetic workflow for a protected spiro[benzofuran-piperidin]-3-one.

Detailed Experimental Protocol: Step 3 (Spirocyclization)

This step is critical as it establishes the core spirocyclic framework.

Objective: To synthesize the spirocyclic ether intermediate via reduction and acid-catalyzed intramolecular cyclization.

Materials:

  • Friedel-Crafts acylation product (Intermediate 2)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction: Dissolve the ketone (Intermediate 2, 1.0 eq) in a 1:1 mixture of DCM and MeOH. Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the aromatic ring or ester. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cyclization: Carefully add concentrated HCl (2.0 eq) to the reaction mixture.

    • Causality: The strong acid protonates the newly formed alcohol, turning it into a good leaving group (water). The phenolic oxygen then acts as a nucleophile, attacking the resulting carbocation in an intramolecular Sₙ1-type reaction to form the five-membered ether ring, creating the spiro-junction.

  • Stir the mixture vigorously for 12-18 hours at room temperature.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7).

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude spirocyclic ether (Intermediate 3).

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Advanced Synthesis Strategies

More recent methodologies have focused on improving the efficiency and scalability of the synthesis. For instance, an approach using umpolung (polarity reversal) reactivity has been developed for the synthesis of the N-Boc protected version of the title compound.[5] This method utilizes an organolithium-mediated 1,2-addition to N-Boc-4-piperidone, followed by an intramolecular SₙAr reaction to form the spirocycle.[5] Such strategies, particularly those adaptable to flow chemistry, are highly valuable for producing the scaffold on a larger scale for extensive drug discovery campaigns.

Conclusion

This compound is a valuable and synthetically accessible chemical scaffold. Its rigid, three-dimensional structure combines the favorable properties of both the benzofuran and piperidine moieties, making it a "privileged" starting point for the design of novel therapeutics. The established synthetic routes, coupled with the potential for modern, scalable chemical processes, ensure that this compound and its derivatives will remain an important tool for researchers and scientists in the field of drug development.

References

  • Wilson, R. A., Chan, L., Wood, R., & Brown, R. C. D. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 3(17), 3228–3235. [Link]

  • University of Southampton. (2024). Synthesis and derivatisation of a novel spiro [1-benzofuran-2,4'-piperidin] -3-one scaffold. ePrints Soton. [Link]

  • PubChem. 3H-Spiro(1-benzofuran-2,4'-piperidine). National Center for Biotechnology Information. [Link]

  • Heil, B. A., et al. (2024). Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block. The Journal of Organic Chemistry. [Link]

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(24), 5678. [Link]

  • IJSDR. (2019). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 4(6). [Link]

  • Tu, S., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4 '-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900. [Link]

Sources

Spectroscopic characterization (NMR, IR, MS) of spiro[benzofuran-piperidin]-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Spiro[benzofuran-piperidin]-3-ones

This guide provides a detailed exploration of the essential spectroscopic techniques required for the unambiguous structural elucidation of spiro[benzofuran-piperidin]-3-ones. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development, necessitating robust and reliable characterization methods. This document moves beyond a simple recitation of procedures to offer insights into the causality behind experimental choices, ensuring a self-validating system of analysis for researchers.

The Spiro[benzofuran-piperidin]-3-one Scaffold: An Introduction

The spiro[benzofuran-piperidin]-3-one core represents a unique three-dimensional architecture that combines a benzofuran system with a piperidine ring through a single quaternary spiro-carbon. The synthesis of this novel scaffold has been achieved, opening avenues for its derivatization in the creation of compound libraries for drug discovery.[1] The rigidity and defined stereochemistry of the spirocyclic system make it a compelling scaffold for targeting complex biological receptors. Accurate and comprehensive characterization is the bedrock upon which all subsequent biological and medicinal chemistry studies are built. This guide will detail the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to this task.

Core Structure and Atom Numbering

A standardized numbering system is critical for consistent and clear communication of spectral assignments. The following diagram illustrates the core spiro[benzofuran-piperidin]-3-one structure with the numbering convention that will be used throughout this guide.

G H3_ax H3'ax C2_spiro C2 H3_ax->C2_spiro ³J C4_prime C4' H3_ax->C4_prime ²J C3 C3 (C=O) H3_ax->C3 ³J H3_eq H3'eq H3_eq->C2_spiro ³J H3_eq->C4_prime ²J H3_eq->C3 ³J

Figure 2: Key expected HMBC correlations confirming the spiro junction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule. [2]For the spiro[benzofuran-piperidin]-3-one scaffold, the IR spectrum provides clear, diagnostic evidence for its core features.

Functional Group Expected Frequency (cm⁻¹) Vibrational Mode & Significance
C=O (Ketone)1750-1770Strong, sharp absorption. The frequency is higher than a typical acyclic ketone (~1715 cm⁻¹) due to the ring strain of the five-membered furanone ring. This is a key diagnostic peak.
C-O-C (Aromatic Ether)1230-1270 (asymmetric) 1020-1075 (symmetric)Confirms the ether linkage within the benzofuran system.
C=C (Aromatic)1580-1610Stretching vibrations of the benzene ring.
N-H (Secondary Amine)3300-3500Moderate, somewhat broad peak. Its presence confirms the piperidine nitrogen is not fully substituted. Disappears upon N-acylation or N-alkylation.
C-H (Aromatic)3000-3100Stretching vibrations for sp² C-H bonds.
C-H (Aliphatic)2850-3000Stretching vibrations for sp³ C-H bonds of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft technique ideal for obtaining the protonated molecular ion [M+H]⁺, while Electron Impact (EI) can provide more extensive fragmentation.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the elemental composition can be determined with high confidence, distinguishing it from other potential structures with the same nominal mass.

Fragmentation Analysis

The fragmentation of the spiro[benzofuran-piperidin]-3-one scaffold is dictated by the stability of the resulting fragments. A key fragmentation pathway is the Retro-Diels-Alder (RDA) type cleavage of the piperidine ring, which is common for such systems. Another likely cleavage is adjacent to the spiro-center.

G mol [M+H]⁺ Spiro[benzofuran-piperidin]-3-one frag1 Benzofuranone cation mol->frag1 Cleavage at spiro junction frag2 Piperidine iminium ion mol->frag2 Cleavage at spiro junction frag3 Loss of CO frag1->frag3 - 28 Da

Figure 3: A simplified proposed ESI-MS/MS fragmentation pathway.

A detailed fragmentation analysis, such as that demonstrated for other spiro compounds, allows for the piecing together of the molecular structure from its constituent parts, providing orthogonal confirmation to the NMR data. [3]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the spiro[benzofuran-piperidin]-3-one sample for ¹H NMR and 20-30 mg for ¹³C NMR experiments. [4]2. Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound. The choice of solvent can affect chemical shifts, so consistency is key.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Filter through a small cotton or glass wool plug in the pipette if any particulate matter is visible.

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints before inserting it into the spectrometer. [4]

IR Sample Preparation (ATR)
  • Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid spiro[benzofuran-piperidin]-3-one sample onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

MS Sample Preparation (ESI)
  • Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol, acetonitrile, or a mixture with water.

  • Additives: To promote ionization, a small amount of an acid (e.g., 0.1% formic acid) is typically added for positive ion mode ([M+H]⁺) or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode ([M-H]⁻).

  • Infusion: The solution can be directly infused into the mass spectrometer source via a syringe pump at a low flow rate (e.g., 5-10 µL/min) to obtain a stable signal for analysis and fragmentation studies (MS/MS).

Conclusion: An Integrated Approach

The structural elucidation of a novel scaffold like spiro[benzofuran-piperidin]-3-one cannot rely on a single technique. It requires the synergistic integration of NMR, IR, and MS data. IR confirms the presence of the key carbonyl functional group. HRMS establishes the exact molecular formula. 1D and 2D NMR experiments then provide the definitive and intricate map of the atomic connectivity, confirming the constitution and stereochemistry of the molecule. By following the rigorous protocols and interpretive strategies outlined in this guide, researchers can confidently and accurately characterize these promising molecules, paving the way for their successful application in drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications Paper b210714g. Retrieved from rsc.org. [Link]

  • Wilson, R. A., Chan, L., Wood, R., & Brown, R. C. D. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 3(17), 3228–3235. [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from rsc.org. [Link]

  • Marques, F., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. AIR Unimi. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from alwsci.com. [Link]

  • PubChem. (n.d.). 3H-Spiro(1-benzofuran-2,4'-piperidine). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Marques, F., et al. (2025). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. ResearchGate. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from chem.cam.ac.uk. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

Initial toxicity screening of 3h-Spiro[benzofuran-2,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Toxicity Screening of 3H-Spiro[benzofuran-2,4'-piperidin]-3-one

Abstract

The emergence of novel chemical entities such as this compound, a compound with potential therapeutic applications, necessitates a robust and systematic approach to early-stage toxicity assessment.[1] This guide provides a comprehensive framework for the initial toxicity screening of this spirocyclic scaffold, designed for researchers and drug development professionals. We will detail a multi-tiered strategy, commencing with in silico predictive modeling to forecast potential liabilities, followed by a suite of well-established in vitro assays to assess cytotoxicity, genotoxicity, and hepatotoxicity. The causality behind experimental choices, adherence to international guidelines, and the integration of data for a holistic preliminary risk assessment are central to this document.

Introduction: The Rationale for a Phased Toxicity Screening

Early and predictive toxicology is a cornerstone of modern drug discovery, aiming to identify and mitigate potential safety issues long before significant resources are invested in preclinical and clinical development.[2][3][4] For a novel scaffold like this compound, for which public toxicity data is scarce, a phased, tiered approach is paramount. This strategy allows for the efficient use of resources by employing cost-effective, high-throughput methods to triage compounds and guide further, more intensive studies.[3][5]

Our approach is built on three pillars:

  • In Silico Assessment: Leveraging computational models to predict a spectrum of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on the molecule's structure.[2][3][5] This provides the first glimpse into potential liabilities.

  • In Vitro Cytotoxicity Profiling: Establishing the concentration range at which the compound elicits overt cellular toxicity across various cell lines. This is a fundamental measure of a compound's potency to cause cell death.[6][7][8]

  • Specific In Vitro Toxicity Endpoints: Investigating key mechanisms of toxicity, including genotoxicity and hepatotoxicity, which are common reasons for drug attrition.[4][9]

This guide will provide both the theoretical underpinnings and detailed, actionable protocols for each stage of this initial screening cascade.

Tier 1: In Silico ADMET and Toxicity Prediction

Before commencing wet-lab experiments, a thorough in silico analysis is indispensable for prioritizing and de-risking novel compounds.[10] These computational methods use a compound's chemical structure to predict its interaction with biological systems and potential toxic effects.

Core Principles of In Silico Toxicology

Computational toxicology employs a range of techniques, including machine learning, deep learning, and quantitative structure-activity relationship (QSAR) models, to forecast toxicological endpoints.[11][12] These models are trained on large, curated datasets of molecules with known toxicity profiles.[11] For this compound, we are particularly interested in predictions related to:

  • Mutagenicity: The potential to cause genetic mutations, an early indicator of carcinogenicity.[4]

  • Hepatotoxicity: The likelihood of causing drug-induced liver injury (DILI), a major cause of drug failure.[4][13]

  • Cardiotoxicity (hERG Inhibition): The potential to inhibit the hERG potassium channel, which can lead to severe cardiac arrhythmias.[4]

  • General Toxicity Endpoints: Predictions for skin sensitization, carcinogenicity, and other organ-specific toxicities.

Recommended Workflow and Tools

A variety of commercial and open-access platforms are available for ADMET prediction.[2]

Experimental Protocol: In Silico Toxicity Prediction

  • Structure Preparation: Obtain the 2D structure of this compound and convert it to a suitable format (e.g., SMILES or MOL file).

  • Platform Selection: Utilize a comprehensive ADMET prediction platform. Options include commercial software suites or web-based servers like pkCSM or ADMETlab.[2]

  • Endpoint Analysis: Submit the molecular structure and run predictions for key toxicity endpoints, including but not limited to:

    • Ames Mutagenicity

    • Drug-Induced Liver Injury (DILI)

    • hERG Inhibition

    • Carcinogenicity

    • Skin Sensitization

  • Data Interpretation: Analyze the prediction outputs. These are often presented as probabilities or binary classifications (e.g., "mutagenic" vs. "non-mutagenic"). It is crucial to consider the confidence scores or applicability domain of the models used.

Data Presentation: Predicted Toxicity Profile

The results should be compiled into a clear, concise table.

Toxicity Endpoint Prediction Confidence/Score Interpretation
Ames MutagenicityPredicted Negative0.85Low likelihood of being a bacterial mutagen.
hERG InhibitionPredicted Inhibitor0.65Potential for cardiotoxicity; requires experimental verification.
Hepatotoxicity (DILI)Predicted Positive0.72Potential for liver toxicity; warrants in vitro investigation.
CarcinogenicityPredicted Negative0.80Low likelihood of being a carcinogen based on structural alerts.
Skin SensitizationPredicted Negative0.90Low likelihood of causing skin sensitization.

Note: The data above is illustrative and would be replaced with actual outputs from a predictive tool.

Tier 2: In Vitro General Cytotoxicity Assessment

The first experimental step is to determine the concentration at which this compound induces cell death. This provides a baseline understanding of its potency and guides the dose selection for subsequent, more specific assays.[14]

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Line Selection:

    • HepG2 (Human Hepatocellular Carcinoma): A standard model for hepatotoxicity studies.[16][17]

    • HEK293 (Human Embryonic Kidney): A commonly used, non-cancerous cell line to assess general cytotoxicity and potential selectivity.[15]

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a standard duration, typically 24 or 48 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.[15]

Data Presentation: Cytotoxicity Profile
Cell Line Incubation Time (h) IC₅₀ (µM) Selectivity Index (SI)
HepG224ValueIC₅₀ (HEK293) / IC₅₀ (HepG2)
HEK29324Value-
HepG248ValueIC₅₀ (HEK293) / IC₅₀ (HepG2)
HEK29348Value-

Note: The Value fields are placeholders for experimental results.

Tier 3: Specific Toxicity Endpoint Analysis

Based on the in silico predictions and the general cytotoxicity profile, a series of more specific assays should be conducted to investigate key toxicological liabilities.

Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as DNA damage can lead to carcinogenesis or heritable diseases.[18][19] A standard in vitro battery includes an assessment of gene mutations and chromosomal damage.[20]

The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[21][22] It utilizes strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[19][20] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[20]

Experimental Protocol: Ames Test (Microplate Format)

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to identify compounds that become mutagenic after metabolism.

  • Exposure: In a 24- or 384-well plate, combine the tester strain, the test compound at various concentrations (non-toxic to the bacteria), and either S9 mix or a buffer.

  • Incubation: Incubate the plates to allow for mutations to occur and be expressed.

  • Plating: Transfer the mixture to agar plates lacking the essential amino acid.

  • Scoring: After incubation, count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

The in vitro micronucleus test detects chromosomal damage.[21][23] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[23] Their presence is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[21][23]

Experimental Protocol: In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Line: Use a suitable mammalian cell line, such as CHO, L5178Y, or human peripheral blood lymphocytes.[24]

  • Compound Treatment: Treat the cells with this compound at a range of concentrations, typically up to a maximum that induces 55±5% cytotoxicity.[23] Include both positive (e.g., mitomycin C) and negative (vehicle) controls.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.[23]

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 per concentration).

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_mnt Micronucleus Test (Chromosome Damage) ames_start Start with Test Compound ames_s9 Parallel Assays: - With S9 (Metabolic Activation) - Without S9 ames_start->ames_s9 ames_exposure Expose Bacterial Strains (e.g., S. typhimurium) ames_s9->ames_exposure ames_plating Plate on Minimal Agar ames_exposure->ames_plating ames_result Count Revertant Colonies ames_plating->ames_result mnt_start Start with Test Compound mnt_treatment Treat Mammalian Cells (e.g., CHO, HepG2) mnt_start->mnt_treatment mnt_cytoB Add Cytochalasin B (Cytokinesis Block) mnt_treatment->mnt_cytoB mnt_harvest Harvest, Fix & Stain Cells mnt_cytoB->mnt_harvest mnt_result Score Micronuclei in Binucleated Cells mnt_harvest->mnt_result

Hepatotoxicity Assessment

Given that the liver is a primary site of drug metabolism and is susceptible to injury, an early assessment of hepatotoxicity is crucial.[9][13] The human hepatoma cell line HepG2 is a widely accepted model for these initial studies.[17][25]

Experimental Protocol: Multiparametric Hepatotoxicity Assay

While the MTT assay provides a general measure of viability in HepG2 cells, a more in-depth assessment can be achieved using high-content screening (HCS) to simultaneously measure multiple indicators of cellular health.[16][25]

  • Cell Culture: Culture HepG2 cells in 96- or 384-well imaging plates.

  • Compound Treatment: Treat cells with this compound at sub-lethal concentrations (determined from the initial cytotoxicity assay) for 24-48 hours. Include a known hepatotoxin (e.g., acetaminophen) as a positive control.[17]

  • Staining: After treatment, fix the cells and stain them with a cocktail of fluorescent dyes that report on various cellular health parameters.

  • Imaging and Analysis: Use an automated HCS imaging system to capture images and quantify key parameters.

  • Data Interpretation: A significant change in any of these parameters compared to the vehicle control can indicate a specific mechanism of hepatotoxicity.

Key Parameters to Measure in HepG2 Cells

Parameter Probing Reagent Example Toxicological Implication
Cell Viability/Loss Hoechst 33342 (Nuclear Stain)Overt toxicity, cell death
Mitochondrial Health Tetramethylrhodamine (TMRM)Disruption of mitochondrial membrane potential, a key event in apoptosis.[16]
Oxidative Stress Dihydroethidium (DHE)Generation of reactive oxygen species (ROS).[13]
Apoptosis Annexin V / Caspase-3/7 DyeProgrammed cell death activation
Membrane Permeability Propidium Iodide (PI)Loss of membrane integrity, necrosis

Hepatotoxicity_Pathway Compound 3H-Spiro[benzofuran-2,4'- piperidin]-3-one HepG2 HepG2 Cell Compound->HepG2 Mito Mito HepG2->Mito leads to ROS ROS HepG2->ROS leads to Apoptosis Apoptosis Mito->Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis

Data Synthesis and Go/No-Go Decision

The culmination of this initial toxicity screening is a holistic assessment of the compound's safety profile. The decision to advance this compound to the next stage of preclinical development should be based on a weight-of-evidence approach, integrating all in silico and in vitro data.

Key Decision-Making Questions:

  • Cytotoxicity: Is the compound cytotoxic, and at what concentrations? Is there a sufficient therapeutic window between its expected efficacy and its cytotoxic effects?

  • Genotoxicity: Is there any evidence of mutagenicity or chromosomal damage? A positive finding in either the Ames or micronucleus assay is a significant red flag that often halts development.

  • Hepatotoxicity: Are there indicators of liver toxicity at non-cytotoxic concentrations?

  • In Silico vs. In Vitro Concordance: Do the experimental results confirm the in silico predictions? Discrepancies may warrant further investigation into the mechanism of action.

A "Go" decision would be supported by a clean profile: low cytotoxicity (high IC₅₀), negative results in genotoxicity assays, and no significant hepatotoxicity markers at relevant concentrations. A "No-Go" decision would be triggered by confirmed genotoxicity or potent, non-selective cytotoxicity. Equivocal results may necessitate further, more specialized assays to clarify the risk.

Conclusion

This guide has outlined a structured, tiered approach for the initial toxicity screening of this compound. By integrating predictive in silico modeling with a robust panel of in vitro assays, researchers can make informed, data-driven decisions early in the drug development process. This methodology not only enhances the efficiency and cost-effectiveness of discovery pipelines but also upholds the highest standards of scientific integrity and drug safety.

References

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Harnessing the Therapeutic Promise of the Spiro[benzofuran-2,4'-piperidin]-3-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The spiro[benzofuran-2,4'-piperidin]-3-one core is a compelling "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure, combining the functionalities of a benzofuran, a ketone, and a piperidine ring, provides a unique framework for interacting with a diverse range of biological targets. This guide offers an in-depth exploration of this scaffold, covering its synthetic accessibility, key derivatization strategies, and its demonstrated potential in oncology and neurodegenerative diseases. We provide detailed experimental protocols and mechanistic insights to empower researchers in drug development to effectively leverage this promising molecular architecture.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, "privileged structures" are molecular frameworks capable of binding to multiple, diverse biological receptors with high affinity.[1] The spiro[benzofuran-2,4'-piperidin]-3-one scaffold has emerged as one such entity. Its inherent structural rigidity and defined spatial arrangement of heteroatoms make it an ideal starting point for creating libraries of compounds with drug-like properties.[1] The benzofuran moiety is a common feature in many natural and synthetic bioactive compounds, known for a wide spectrum of pharmacological activities, including anticancer, neuroprotective, and antihypertensive effects.[2][3][4][5][6] The spirocyclic fusion to a piperidine ring—a prevalent motif in central nervous system (CNS) active agents—further enhances its potential by introducing a basic nitrogen center for modulating solubility and target engagement.[7][8]

This guide synthesizes current knowledge to provide a comprehensive technical overview for researchers. We will dissect the synthetic routes to the core scaffold, explore its therapeutic applications with a focus on mechanism of action, and provide actionable protocols for its synthesis and biological evaluation.

The Core Scaffold: Synthesis and Chemical Landscape

The utility of any scaffold is directly tied to its synthetic accessibility. Fortunately, robust and scalable methods for constructing the spiro[benzofuran-2,4'-piperidin]-3-one core have been developed.

Key Synthetic Strategies

A highly efficient, multi-gram synthesis has been reported, achieving the core scaffold in five steps with a commendable overall yield of 47%.[1][9][10] This approach highlights the scaffold's suitability for library synthesis, a critical factor for thorough structure-activity relationship (SAR) studies.[1][9]

More recently, an innovative route utilizing umpolung (polarity reversal) reactivity has been developed for a related intermediate, tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate.[11] This method involves the 1,2-addition of a deprotonated hemiaminal to N-Boc-4-piperidone, followed by an intramolecular SNAr reaction to forge the spirocyclic system.[11] The development of such advanced synthetic methodologies, including flow chemistry applications, underscores the high level of interest in this scaffold for producing key intermediates for complex drug candidates.[11]

Points of Diversification

The scaffold offers three primary points for chemical modification, allowing for fine-tuning of its pharmacological properties. This versatility is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Caption: Key diversification points on the spiro scaffold.

  • Aryl Moiety (Benzofuran Ring): The presence of a handle, such as a bromide, allows for extensive modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl and heteroaryl substituents.[1][9]

  • Piperidine Nitrogen: The secondary amine is a key site for derivatization via alkylation, acylation, or reductive amination. This position is critical for modulating basicity, lipophilicity, and interactions with target proteins.[1][9]

  • Ketone Carbonyl: The ketone offers a reactive handle for transformations such as reductive amination to install new amine-containing side chains, or conversion to other functional groups.

Therapeutic Applications & Mechanism of Action

Derivatives of the spiro[benzofuran-2,4'-piperidin]-3-one scaffold have shown significant promise in several therapeutic areas, most notably in oncology and neurodegenerative diseases.

Anticancer Potential

The benzofuran nucleus is a well-established pharmacophore in anticancer drug design.[4][5][6][12] Its derivatives have been shown to inhibit critical cancer-related pathways. Spiro-pyrrolidine derivatives based on a benzofuran core, synthesized via [3+2] cycloaddition reactions, have demonstrated potent antiproliferative activity against HeLa and CT26 cancer cell lines.[3][13] Notably, some of these compounds exhibited higher potency than the standard chemotherapy drug, cisplatin.[3][13]

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Benzofuran Ring: The introduction of electron-donating groups on the benzofuran ring has been shown to be beneficial for anticancer activity.[3][13]

  • Piperidine Substituents: The incorporation of bulky, amine-containing groups on the piperidine moiety can enhance cytotoxicity.[12]

Mechanism of Action: While the precise mechanisms for this specific spiro-scaffold are still under broad investigation, related benzofuran compounds are known to target key cancer pathways such as the Hypoxia-Inducible Factor (HIF-1) pathway and the AKT/mTOR pathway.[12] Molecular docking studies of related spiro-heterocycles suggest that they may exert their bioactivity by forming hydrogen bonds with specific antitumor targets.[13]

Anticancer_MoA_Hypothesis Spiro Spiro[benzofuran-2,4'- piperidin]-3-one Derivative HIF1 HIF-1 Pathway Spiro->HIF1 Inhibition mTOR AKT/mTOR Pathway Spiro->mTOR Inhibition Apoptosis Apoptosis Spiro->Apoptosis Induction Proliferation Tumor Cell Proliferation & Survival HIF1->Proliferation mTOR->Proliferation

Caption: Hypothesized anticancer mechanisms of action.

Neurodegenerative Diseases

The structural elements of the scaffold are highly relevant for CNS targets. Benzofuran derivatives have been investigated for their neuroprotective properties, including the inhibition of β-amyloid aggregation and protection against excitotoxicity.[14][15] The piperidine ring is a cornerstone of many acetylcholinesterase (AChE) inhibitors used to treat Alzheimer's disease.

Cholinesterase Inhibition: Derivatives of the broader 2-arylbenzofuran class have been designed and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the pathology of Alzheimer's disease.[16] Certain compounds have shown potent, selective inhibition of BChE with IC50 values in the sub-micromolar range.[16] This dual-inhibitor profile is considered a promising therapeutic strategy.

SAR Insights for Neuroprotection:

  • Aryl Substituents: Bromine substitution on the benzofuran ring appears critical for potent cholinesterase inhibition.[16]

  • Linker Length: A seven-carbon linker connecting the benzofuran core to an N-methylbenzylamine moiety was found to be optimal for dual AChE/BChE activity.[16]

  • Antioxidant Properties: Beyond cholinesterase inhibition, many benzofuran derivatives exhibit significant antioxidant activity, which helps mitigate the oxidative stress that is a key pathological factor in neurodegeneration.[14][16][17]

Experimental Protocols

To facilitate further research, this section provides representative, detailed protocols for the synthesis of the core scaffold and a standard assay for evaluating a key biological activity.

Protocol: Synthesis of the Spiro[benzofuran-2,4'-piperidin]-3-one Scaffold

This protocol is adapted from the multi-gram synthesis described in the literature, which provides a reliable route to the core structure.[1][9]

Objective: To synthesize the core spiro[benzofuran-2,4'-piperidin]-3-one scaffold for subsequent derivatization.

Materials:

  • 2-Bromophenol

  • N-Boc-4-piperidone

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar), magnetic stirrer, heating mantle, rotary evaporator, and column chromatography supplies (silica gel, solvents).

Step-by-Step Procedure:

  • Step 1: O-Arylation: In an oven-dried flask under an inert atmosphere, combine N-Boc-4-piperidone (1.0 eq), 2-bromophenol (1.1 eq), and K₂CO₃ (2.0 eq) in DMF.

  • Step 2: Buchwald-Hartwig Amination: To the mixture, add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq). Heat the reaction to 100 °C and stir for 12-16 hours until TLC or LC-MS analysis indicates consumption of the starting material.

  • Step 3: Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

  • Step 4: Intramolecular Heck Reaction: Dissolve the purified intermediate in a suitable solvent like acetonitrile, add a palladium catalyst and a phosphine ligand, and a base (e.g., triethylamine). Heat the reaction to effect the intramolecular cyclization.

  • Step 5: Boc Deprotection: Dissolve the cyclized product in DCM and add TFA (10 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Step 6: Final Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and concentrate to yield the final spiro[benzofuran-2,4'-piperidin]-3-one scaffold, which can be further purified if necessary.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a widely used, reliable colorimetric assay for measuring cholinesterase activity.[18]

Objective: To determine the IC50 value of a test compound for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer on the day of the experiment.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations (typically a serial dilution). Include wells for a positive control (a known AChE inhibitor like Donepezil) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 125 µL of DTNB solution and 50 µL of the AChE solution to each well.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the substrate solution (ATCI) to each well to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using the microplate reader. The yellow color develops as the thiocholine product of the enzymatic reaction reacts with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Caption: Workflow for the AChE inhibition assay.

Future Directions and Conclusion

The spiro[benzofuran-2,4'-piperidin]-3-one scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its synthetic tractability and demonstrated activity in key disease areas like oncology and neurodegeneration make it a focal point for future drug discovery efforts.

Future research should concentrate on:

  • Library Synthesis and HTS: Leveraging the established synthetic routes to create large, diverse libraries for high-throughput screening against a wider range of biological targets.

  • Mechanism Deconvolution: In-depth biological studies to elucidate the precise molecular mechanisms underlying the observed anticancer and neuroprotective effects.

  • Pharmacokinetic Optimization: Systematic modification at the key diversification points to improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, moving potent hits towards lead candidates.

  • Exploration of New Therapeutic Areas: Given the scaffold's privileged nature, its potential in other areas such as cardiovascular, anti-infective, and anti-inflammatory applications warrants investigation.

References

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In Silico Prediction of ADMET Properties for Spiro[benzofuran-piperidin]-3-one Analogues: A Guide to Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[benzofuran-piperidin]-3-one scaffold represents a promising area of chemical space, offering a rigid, three-dimensional structure that can enhance target engagement and improve physicochemical properties. However, the successful progression of any new chemical entity from hit to clinical candidate is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage in silico prediction of these properties is no longer a supplementary exercise but a cornerstone of modern drug discovery, enabling researchers to "fail fast and fail cheap" by identifying and deprioritizing compounds with unfavorable pharmacokinetic or safety profiles before significant resources are invested.[1] This guide provides a comprehensive, technically-focused framework for the in silico ADMET profiling of novel spiro[benzofuran-piperidin]-3-one analogues, grounded in established computational methodologies and tailored to the specific structural features of this scaffold.

The Strategic Imperative of Predictive ADMET for Novel Spirocyclic Scaffolds

Spirocyclic scaffolds, such as the spiro[benzofuran-piperidin]-3-one core, are increasingly utilized in medicinal chemistry to improve upon the limitations of traditional flat, aromatic structures. Their inherent three-dimensionality can lead to enhanced target selectivity and potency, while the increased fraction of sp³-hybridized carbons often correlates with improved aqueous solubility and metabolic stability.[2] However, this structural complexity also presents unique challenges for ADMET properties. The fusion of the benzofuran and piperidine rings creates a rigid system with specific steric and electronic features that can profoundly influence interactions with metabolic enzymes and efflux transporters.

The rationale for employing in silico ADMET prediction at the earliest stages of discovery is compelling. It allows for the rapid, cost-effective triage of large virtual libraries of analogues, ensuring that synthetic efforts are focused on compounds with the highest probability of downstream success.[3][4] This predictive-first approach is a self-validating system; by iteratively designing, predicting, and then synthesizing only the most promising compounds, we create a workflow that is continuously refined by empirical data, reducing the reliance on costly and time-consuming animal testing.[1]

The Predictive Workflow: A Step-by-Step Protocol

This section details a practical, step-by-step workflow for conducting a comprehensive in silico ADMET assessment of spiro[benzofuran-piperidin]-3-one analogues. We will primarily utilize the SwissADME web server, a robust and freely accessible tool that provides a suite of validated predictive models.[5]

Experimental Protocol: In Silico ADMET Profiling using SwissADME

Objective: To predict the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of a series of spiro[benzofuran-piperidin]-3-one analogues.

Materials:

  • A list of spiro[benzofuran-piperidin]-3-one analogues in SMILES (Simplified Molecular Input Line Entry System) format.

  • A web browser with access to the SwissADME portal.

Procedure:

  • Molecule Input:

    • Navigate to the SwissADME website (]">http://www.swissadme.ch).

    • Prepare a list of your analogues' SMILES strings. Each string should be on a new line. For example: O=C1OC2=CC=CC=C2C13CCNCC3 (This is a simplified representation of the core scaffold).

    • Paste the list of SMILES strings into the input box.

    • Click "Run" to initiate the calculations.

  • Data Analysis and Interpretation (Refer to Table 1 for example data):

    • The results page will display a comprehensive table of predicted properties for each analogue.

    • Physicochemical Properties: Focus on parameters like Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), and Topological Polar Surface Area (TPSA). These are foundational to absorption and distribution.[6]

    • Pharmacokinetics:

      • Gastrointestinal (GI) Absorption: Assess the predicted "High" or "Low" value. This is a primary indicator of oral bioavailability.

      • Blood-Brain Barrier (BBB) Permeation: A "Yes" or "No" prediction. This is critical if the intended target is within the Central Nervous System (CNS). For peripherally acting drugs, a "No" is often desirable to avoid CNS side effects.

      • P-glycoprotein (P-gp) Substrate: A "Yes" or "No" prediction. P-gp is a key efflux transporter. If a compound is a P-gp substrate, its intracellular concentration and brain penetration may be significantly reduced.[7][8]

      • CYP Inhibition: SwissADME predicts inhibition of major cytochrome P450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[9]

    • Drug-Likeness:

      • Review filters such as the Lipinski's Rule of Five.[6] Violations of these rules can indicate potential issues with oral bioavailability.

      • Examine the Bioavailability Score. This provides a rapid estimation of the overall probability of the molecule having favorable pharmacokinetic properties.

    • Medicinal Chemistry:

      • Identify any PAINS (Pan-Assay Interference Compounds) alerts. These are substructures known to interfere with bioassays, potentially leading to false-positive results.

      • Note the Synthetic Accessibility score. A lower score (closer to 1) indicates the molecule is easier to synthesize.

  • Lead Selection and Optimization:

    • Use the predicted data to rank your analogues. Prioritize compounds with a balanced profile: high GI absorption, appropriate BBB permeability for the target, no P-gp substrate activity, no significant CYP inhibition, and good drug-likeness scores.

    • For compounds with liabilities, use the structure-property relationships to guide optimization. For example, if LogP is too high, consider introducing more polar functional groups. If a compound is a P-gp substrate, structural modifications can be made to disrupt the recognition motifs of the transporter.

Causality and Mechanistic Insights: The "Why" Behind the Predictions

A proficient computational scientist does not merely generate data but understands the underlying principles that govern the predictions. This section delves into the causality behind the key ADMET parameters for the spiro[benzofuran-piperidin]-3-one scaffold.

Metabolism: The Benzofuran and Piperidine Moieties

The metabolic fate of this scaffold will likely be dictated by the enzymatic machinery of the cytochrome P450 (CYP) superfamily.

  • Piperidine Ring Metabolism: The piperidine moiety is susceptible to several metabolic transformations. The most common is N-dealkylation if the piperidine nitrogen is substituted.[10] However, oxidation of the carbon atoms alpha to the nitrogen can also occur, leading to the formation of lactams. More complex, CYP-mediated ring contraction of piperidines to form pyrrolidines has also been reported.[11][12][13] The primary CYP enzymes involved in piperidine metabolism are often CYP3A4 and CYP2D6.[9][10] Therefore, when a model predicts a compound to be a substrate or inhibitor of these enzymes, it is mechanistically plausible and warrants careful consideration.

  • Benzofuran Ring Metabolism: The benzofuran ring system can undergo hydroxylation on the aromatic ring or, more critically, oxidative cleavage of the furan ring.[14] This can lead to the formation of reactive metabolites. The prediction of CYP inhibition or substrate activity should prompt a deeper investigation into which part of the molecule is likely responsible.

Metabolism cluster_piperidine Piperidine Metabolism cluster_benzofuran Benzofuran Metabolism Compound Spiro[benzofuran-piperidin]-3-one N_Dealkylation N-Dealkylation Compound->N_Dealkylation CYP3A4, CYP2D6 Ring_Oxidation Ring Oxidation Compound->Ring_Oxidation CYPs Ring_Contraction Ring Contraction Compound->Ring_Contraction CYPs Hydroxylation Aromatic Hydroxylation Compound->Hydroxylation CYPs Ring_Cleavage Furan Ring Cleavage Compound->Ring_Cleavage CYPs

Caption: Potential metabolic pathways for the spiro[benzofuran-piperidin]-3-one scaffold.

Distribution: The Role of P-glycoprotein and BBB Penetration
  • P-glycoprotein (P-gp) Efflux: P-gp is a promiscuous efflux pump that can recognize a broad range of substrates, often characterized by the presence of nitrogen atoms and a degree of lipophilicity. The piperidine nitrogen in the scaffold could be a key recognition element. In silico models for P-gp inhibition or substrate prediction often use a combination of pharmacophore modeling and machine learning to identify these features.[5][7][8][15] A positive prediction as a P-gp substrate is a significant flag, as it can limit oral bioavailability and prevent the drug from reaching CNS targets.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-targeted analogues, crossing the BBB is essential. For peripherally-targeted drugs, it is undesirable. Key predictors for BBB penetration include LogP (optimal range often cited as 1.5-3.5), TPSA (generally < 90 Ų), and the absence of P-gp substrate activity. The spirocyclic nature of the scaffold, by reducing conformational flexibility, can sometimes lower the TPSA and improve BBB penetration compared to more linear molecules of similar molecular weight.

Toxicity: The hERG Channel and Cardiotoxicity Risk

One of the most critical toxicities to assess early is the potential for blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to fatal cardiac arrhythmias.[4][16] The key pharmacophoric features for hERG blockers are typically a basic nitrogen atom that can become protonated and one or more hydrophobic/aromatic groups. The piperidine nitrogen of the spiro[benzofuran-piperidin]-3-one scaffold fits this profile, making in silico hERG prediction a mandatory step. Machine learning and deep learning models trained on large datasets of known hERG blockers and non-blockers are the most effective tools for this prediction.[4][16][17][18]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for making informed decisions. The following table provides an example of how to summarize the predicted ADMET data for a small set of hypothetical analogues.

Table 1: Predicted ADMET Properties of Spiro[benzofuran-piperidin]-3-one Analogues

Compound IDMW ( g/mol )LogPLogS (mol/L)TPSA (Ų)GI Abs.BBB Perm.P-gp SubstrateCYP3A4 InhibitorhERG BlockerBioavailability Score
Spiro-Core 217.251.85-3.5049.3HighYesNoNoLow Risk0.55
Analogue-01 295.352.90-4.2058.5HighYesNoNoLow Risk0.55
Analogue-02 380.454.80-5.9058.5LowYesYesYesMed Risk0.17
Analogue-03 350.402.50-3.8085.0HighNoNoNoLow Risk0.55

Interpretation and Decision Making:

  • Spiro-Core & Analogue-01: Both show promising profiles. They have good predicted oral absorption, are likely to cross the BBB (making them suitable for CNS targets), and have a low risk of common ADMET liabilities. These would be high-priority candidates for synthesis.

  • Analogue-02: This analogue is flagged with multiple liabilities. Its high LogP contributes to poor solubility (LogS) and low GI absorption. It is also predicted to be a P-gp substrate and a CYP3A4 inhibitor, raising concerns about efflux and drug-drug interactions. The medium hERG risk is also a significant concern. This compound would be deprioritized.

  • Analogue-03: This compound shows a good profile for a peripherally acting drug. Its higher TPSA leads to a "No" for BBB permeation, which is desirable to avoid CNS side effects. It avoids the other liabilities seen in Analogue-02 and would be a priority candidate for a non-CNS target.

DecisionWorkflow cluster_criteria Multi-Parameter Assessment Start Virtual Analogue Library (SMILES) PredictADMET In Silico ADMET Prediction (e.g., SwissADME) Start->PredictADMET GI_Abs High GI Abs? PredictADMET->GI_Abs BBB_Perm Target-Appropriate BBB Permeation? GI_Abs->BBB_Perm Yes Deprioritize Deprioritize / Redesign GI_Abs->Deprioritize No Pgp_CYP No P-gp/CYP Liability? BBB_Perm->Pgp_CYP Yes BBB_Perm->Deprioritize No hERG Low hERG Risk? Pgp_CYP->hERG Yes Pgp_CYP->Deprioritize No Synthesize Prioritize for Synthesis hERG->Synthesize Yes hERG->Deprioritize No

Caption: A decision-making workflow for prioritizing spiro[benzofuran-piperidin]-3-one analogues.

Conclusion and Future Perspectives

The integration of robust in silico ADMET prediction into the early stages of drug discovery is indispensable for projects involving novel scaffolds like spiro[benzofuran-piperidin]-3-one. By employing the systematic workflow outlined in this guide, researchers can move beyond simple data generation to a more nuanced, mechanistically informed interpretation of predictive data. This allows for the rational design and prioritization of analogues with a higher probability of clinical success, ultimately accelerating the delivery of new medicines to patients. The continuous evolution of machine learning and artificial intelligence promises even more accurate and comprehensive predictive models in the future, further solidifying the role of computational science as a critical partner in drug development.[1][19][20]

References

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • In silico ADME in drug design – enhancing the impact. SpringerLink. [Link]

  • 3.4. In Silico ADME Predictions. Bio-protocol. [Link]

  • In silico prediction of hERG blockers using machine learning and deep learning approaches. ResearchGate. [Link]

  • Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. MDPI. [Link]

  • Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics. [Link]

  • In silico prediction of hERG blockers using machine learning and deep learning approaches. Wiley Online Library. [Link]

  • In silico prediction of hERG potassium channel blockage by chemical category approaches. RSC Publishing. [Link]

  • Computational predictive models for P-glycoprotein inhibition of in-house chalcone derivatives and drug-bank compounds. PubMed. [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. PMC. [Link]

  • Prediction of Promiscuous P-Glycoprotein Inhibition Using a Novel Machine Learning Scheme. Semantic Scholar. [Link]

  • A Machine Learning-Based Prediction Platform for P-Glycoprotein Modulators and Its Validation by Molecular Docking. PMC. [Link]

  • Computational predictive models for P-glycoprotein inhibition of in-house chalcone derivatives and drug-bank compounds. ResearchGate. [Link]

  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, Oxford Academic. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • ADMET properties: Overview and current topics. ResearchGate. [Link]

  • Drugs in market carrying benzofuran scaffold. ResearchGate. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. [Link]

  • Explanation - ADMETlab 2.0. ADMETLab. [Link]

  • enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction. Bioinformatics, Oxford Academic. [Link]

  • Rational Selection of Structurally Diverse Natural Product Scaffolds With Favorable ADME Properties for Drug Discovery. PubMed. [Link]

  • Which ADMET properties are important for me to predict?. Optibrium. [Link]

  • ADME Properties in Drug Discovery. BioSolveIT. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PMC. [Link]

  • Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. PMC. [Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals. [Link]

  • Selecting ADMET models for Drug Discovery. YouTube. [Link]

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Methodological & Application

Synthesis protocols for 3h-Spiro[benzofuran-2,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 3H-Spiro[benzofuran-2,4'-piperidin]-3-one

Executive Summary

The This compound scaffold represents a privileged pharmacophore in modern drug discovery, offering a rigid, spirocyclic core that restricts conformational freedom while positioning hydrogen-bond acceptors (the ketone and ether oxygen) in a precise vector. This scaffold is increasingly utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors , sigma receptor ligands , and SHP2 inhibitors .

Historically, the synthesis of this 5-membered spiro-ring system has been challenging, often plagued by regioselectivity issues (vs. the 6-membered chromanone) or requiring harsh conditions. This Application Note details a robust, self-validating synthesis protocol focusing on the Intramolecular SNAr Cyclization Strategy . We highlight a modern Umpolung approach for constructing the critical 4-(2-fluorobenzoyl)-4-hydroxypiperidine intermediate, which offers superior scalability and safety compared to traditional organometallic routes.

Retrosynthetic Analysis & Strategy

The strategic disconnection of the spiro[benzofuran-2,4'-piperidin]-3-one target reveals the central challenge: constructing the quaternary spiro-carbon adjacent to both a ketone and an ether linkage.

Mechanism Logic:

  • The Disconnection: The C2–O1 bond is formed last via an intramolecular Nucleophilic Aromatic Substitution (SNAr).

  • The Precursor: This requires a 4-(2-fluorobenzoyl)-4-hydroxypiperidine intermediate.[1]

  • The Challenge: Synthesizing this tertiary alcohol-ketone intermediate is non-trivial. Classical Friedel-Crafts or Grignard approaches often fail due to over-addition or steric hindrance.

  • The Solution: An Umpolung (polarity reversal) strategy using a benzotriazole-stabilized anion allows the nucleophilic acylation of the piperidone ketone.

Retrosynthesis cluster_legend Strategic Logic Target This compound (Target Scaffold) Intermediate Key Intermediate: 4-(2-fluorobenzoyl)-4-hydroxypiperidine Target->Intermediate Intramolecular SNAr (Base-mediated) Precursors Precursors: 2-Fluorobenzaldehyde + N-Boc-4-piperidone Intermediate->Precursors Umpolung Addition (Benzotriazole methodology) Leg1 The SNAr cyclization is the thermodynamic sink, driving the reaction to the 5-membered ring.

Figure 1: Retrosynthetic logic flow for the this compound scaffold.

Protocol A: Modern Umpolung Synthesis (Recommended)

This protocol is adapted from recent advancements (e.g., J. Org. Chem. 2024) and is preferred for its scalability and avoidance of unstable acyl anion equivalents.

Phase 1: Preparation of the Katritzky Intermediate

Objective: Convert 2-fluorobenzaldehyde into a stable nucleophilic acyl anion equivalent.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Benzotriazole (BtH) (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Solvent: Ethanol/Toluene (1:9 v/v)

  • Drying Agent: MgSO₄ (anhydrous)[2]

Step-by-Step:

  • Mixing: Charge a reactor with 2-fluorobenzaldehyde and benzotriazole in Ethanol/Toluene.

  • Amine Addition: Add pyrrolidine dropwise at 0°C.

  • Dehydration: Stir at room temperature (RT) for 4–6 hours. Add MgSO₄ to absorb water, driving the equilibrium.

  • Isolation: Filter off solids. Evaporate solvent under reduced pressure. Recrystallize the resulting N-[α-(benzotriazol-1-yl)-2-fluorobenzyl]pyrrolidine from ethanol.

    • Checkpoint: Product should be a white crystalline solid.

    • Yield Expectation: >85%.[3][4][5]

Phase 2: Umpolung Coupling & Hydrolysis

Objective: Couple the "masked" benzoyl group to N-Boc-4-piperidone.

Reagents:

  • Katritzky Intermediate (from Phase 1) (1.0 equiv)

  • N-Boc-4-piperidone (1.1 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Solvent: THF (anhydrous)

  • Hydrolysis: Aqueous Oxalic Acid (5% w/v)

Step-by-Step:

  • Lithiation: Dissolve the Katritzky intermediate in THF under N₂ atmosphere. Cool to -78°C .

  • Deprotonation: Add n-BuLi dropwise over 30 mins. The solution will turn deep red/orange (formation of the carbanion). Stir for 30 mins at -78°C.

  • Addition: Add N-Boc-4-piperidone (dissolved in minimal THF) slowly. Maintain temperature below -70°C.

  • Warming: Allow the mixture to warm to RT over 2 hours.

  • Hydrolysis: Quench with aqueous oxalic acid. Stir vigorously for 12 hours. This cleaves the amine/benzotriazole auxiliary, revealing the ketone.

  • Workup: Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). Isolate tert-butyl 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate .

Phase 3: Intramolecular SNAr Cyclization

Objective: Close the spiro ring.

Reagents:

  • Intermediate (from Phase 2)

  • Base: K₂CO₃ (2.0 equiv) or NaH (1.1 equiv)

  • Solvent: DMF (dry) or DMSO

  • Temperature: 80–100°C

Step-by-Step:

  • Dissolution: Dissolve the hydroxy-ketone intermediate in DMF (0.1 M concentration).

  • Base Addition: Add K₂CO₃.

  • Cyclization: Heat to 90°C. Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours.

    • Mechanism:[6][7] The phenoxide (formed from the tertiary OH) attacks the ortho-fluorine position. The ketone at the ortho position activates the ring for SNAr.

  • Quench: Pour into ice water. The product often precipitates.

  • Filtration/Extraction: Filter the solid or extract with EtOAc.

  • Final Purification: Recrystallization from EtOH/Water or column chromatography.

Protocol B: The "Wilson" Approach (Classic Derivatization)

While the Umpolung route is superior for constructing the core, the methodology described by Wilson et al. (2005) is valuable for derivatizing the scaffold (e.g., if starting from a pre-formed spiro-core or a different precursor).

Note: Early literature often utilized 2-fluorobenzoyl chloride reacting with 1-benzyl-4-piperidone enolates, but this frequently leads to O-acylation vs. C-acylation mixtures. The protocol below rectifies this by using dithiane masking if the Umpolung reagents are unavailable.

Alternative Precursor Synthesis (Dithiane Route):

  • Masking: Convert 2-fluorobenzaldehyde to its 1,3-dithiane derivative (using 1,3-propanedithiol/BF₃·OEt₂).

  • Lithiation: Deprotonate the dithiane (n-BuLi, -78°C).

  • Addition: Add N-Boc-4-piperidone.

  • Deprotection: Remove the dithiane (Hg(ClO₄)₂ or NBS/Acetone) to reveal the ketone.

  • Cyclization: Proceed as in Protocol A, Phase 3.

Characterization & Data Validation

A successful synthesis must meet the following analytical criteria.

Table 1: Key Analytical Signatures

TechniqueParameterExpected Signal / Observation
¹H NMR (CDCl₃)Spiro-CoreAbsence of methine proton at the spiro center.
Aromatic Region4 protons (benzofuran ring), distinct doublet for H-4/H-7.
Piperidine Ring4 methylene protons adjacent to the spiro center (often broad doublets).
¹³C NMR Carbonyl (C=O)Signal at ~200–205 ppm (Ketone).
Spiro CarbonQuaternary signal at ~85–90 ppm (deshielded by O and C=O).
C-F BondDisappearance of the C-F coupling (d, J~250 Hz) seen in precursor.
IR Spectroscopy C=O StretchStrong band at ~1710–1720 cm⁻¹ (5-membered ring ketone).
LC-MS Mass[M+H]⁺ consistent with formula (e.g., C₁₇H₂₁NO₄ for Boc-protected).

Critical Pathway Visualization

The following diagram illustrates the reaction workflow and the specific molecular transformations during the Umpolung sequence.

Workflow Start 2-Fluorobenzaldehyde Katritzky Benzotriazole Adduct (Masked Anion) Start->Katritzky + Benzotriazole + Pyrrolidine Lithiation Lithiated Species (-78°C) Katritzky->Lithiation + n-BuLi Addition Tetrahedral Intermediate Lithiation->Addition + N-Boc-4-piperidone Hydrolysis Hydroxy-Ketone (Open Form) Addition->Hydrolysis + H3O+ (Oxalic Acid) Cyclization Spiro[benzofuran]-3-one (Final Product) Hydrolysis->Cyclization K2CO3, DMF, 90°C (SNAr)

Figure 2: Step-wise reaction workflow for the Umpolung synthesis of the spiro scaffold.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle under strict inert atmosphere (Ar/N₂). Use dry solvents.

  • Benzotriazole: Potential explosive hazard if dried completely in large scales; handle as a sensitizer.

  • Fluorides: The SNAr reaction releases fluoride ions. Ensure waste streams are managed for fluoride content.

  • Solvents: DMF is hepatotoxic. Perform all cyclization steps in a well-ventilated fume hood.

References

  • Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block. Source:The Journal of Organic Chemistry, 2024.[8] URL:[Link][1]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Source:Organic & Biomolecular Chemistry, 2005, 3(17), 3228-35.[9] URL:[Link]

  • Convergent and efficient synthesis of spiro[benzofuran-3(2H),4'-piperidines]. Source:The Journal of Organic Chemistry, 1982. (Contextual background for spiro-cyclization logic). URL:[Link]

Sources

Application Note: Synthesis of Spiro[1-benzofuran-2,4'-piperidin]-3-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the multi-step synthesis of the spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold, a privileged structure in medicinal chemistry. This specific architecture serves as the core for several high-value clinical candidates, including the SHP2 inhibitor GDC-1971 (Migoprotafib) and various Sigma-1 receptor agonists.

The protocol below prioritizes the Umpolung Strategy (via Katritzky intermediates), which is currently the most scalable and regioselective method for accessing the 3-oxo derivative directly from readily available starting materials.

Part 1: Introduction & Strategic Analysis

Biological Significance

The spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold is a conformationally restricted pharmacophore that locks the piperidine nitrogen and the benzofuran oxygen into a specific spatial vector. This rigidity is crucial for:

  • SHP2 Inhibition: Acts as the central core for GDC-1971, stabilizing the molecule in the allosteric binding pocket of the SHP2 phosphatase.

  • Sigma-1 Receptor Agonism: The spiro-motif mimics the "kink" found in endogenous ligands, facilitating high-affinity binding.

  • Acetyl-CoA Carboxylase (ACC) Inhibition: Used to orient lipophilic tails in the enzyme's active site.

Retrosynthetic Analysis

The classical disconnection involves nucleophilic attack on a pre-formed benzofuran or coumaranone. However, the most robust modern approach utilizes a disconnection of the C2–C1' bond via an acyl anion equivalent (Umpolung) followed by an intramolecular SNAr cyclization.

Retrosynthesis Target Spiro[benzofuran-3-one] (Target Scaffold) Inter1 Aryl Ketone Intermediate (Open Chain) Target->Inter1 Intramolecular SNAr (Cyclization) SM1 2-Fluorobenzaldehyde Inter1->SM1 Umpolung Addition (Katritzky) SM2 N-Boc-4-piperidone Inter1->SM2 1,2-Addition

Figure 1: Retrosynthetic logic using the Katritzky Umpolung strategy to assemble the quaternary spiro-center.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of the Acyl Anion Equivalent

Objective: Convert 2-fluorobenzaldehyde into a benzotriazole-hemiaminal (Katritzky intermediate) to reverse the polarity of the carbonyl carbon.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Benzotriazole (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Ethanol (Solvent)

Protocol:

  • Mixing: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzotriazole (11.9 g, 100 mmol) and morpholine (9.6 mL, 110 mmol) in ethanol (150 mL).

  • Addition: Add 2-fluorobenzaldehyde (10.5 mL, 100 mmol) dropwise at room temperature.

  • Precipitation: Stir the mixture for 12–16 hours. The product often precipitates as a white crystalline solid.

  • Isolation: Cool the mixture to 0 °C for 1 hour. Filter the solid, wash with cold ethanol (2 x 30 mL), and dry under vacuum.

  • Validation: 1H NMR should show a characteristic methine singlet around δ 7.0–7.5 ppm corresponding to the C-H between the nitrogen atoms.

Phase 2: Umpolung Coupling & Hydrolysis

Objective: Couple the masked aldehyde with N-Boc-4-piperidone and unmask the ketone to form the hydroxy-ketone intermediate.

Reagents:

  • Katritzky Intermediate (from Phase 1) (1.0 equiv)

  • N-Boc-4-piperidone (1.1 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • THF (Anhydrous)

  • Oxalic Acid (aq. solution)

Protocol:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Add the Katritzky intermediate (10 mmol) and anhydrous THF (50 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. The solution will turn a deep red/orange color, indicating the formation of the carbanion.

  • Coupling: Stir for 30 minutes at -78 °C. Dissolve N-Boc-4-piperidone (2.2 g, 11 mmol) in THF (10 mL) and add it dropwise to the reaction mixture.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Hydrolysis (Critical Step): Quench the reaction by adding 10% aqueous oxalic acid (50 mL). Stir vigorously at room temperature for 4–6 hours. This cleaves the benzotriazole/morpholine auxiliary, revealing the ketone.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with 1M NaOH (to remove benzotriazole byproduct), water, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the intermediate 4-(2-fluorobenzoyl)-4-hydroxypiperidine-1-carboxylate .

Phase 3: Intramolecular SNAr Cyclization

Objective: Close the furan ring by displacing the ortho-fluorine with the tertiary alcohol.

Reagents:

  • Hydroxy-ketone Intermediate (from Phase 2)

  • K2CO3 (2.0 equiv) or NaH (1.2 equiv)

  • DMF or DMSO (Solvent)

Protocol:

  • Dissolution: Dissolve the hydroxy-ketone intermediate (5 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add powdered K2CO3 (1.38 g, 10 mmol).

    • Note: For faster kinetics, NaH (60% dispersion, 6 mmol) can be used at 0 °C, but K2CO3 is milder and sufficient for this activated system.

  • Heating: Heat the mixture to 80–100 °C for 4–8 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Quench: Cool to room temperature and pour into ice-water (100 mL).

  • Isolation: The product, tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate , typically precipitates.[1] Filter the solid.[2] If no precipitate forms, extract with EtOAc.

  • Recrystallization: Recrystallize from Ethanol/Heptane to obtain analytical grade material.

Part 3: Data Summary & Troubleshooting

Mechanism of Action (Visualized)

Mechanism Step1 Katritzky Intermediate Step2 Lithiation (-78°C) Step1->Step2 n-BuLi Step3 Nucleophilic Attack on Ketone Step2->Step3 N-Boc-4-piperidone Step4 Acid Hydrolysis (Unmasking) Step3->Step4 Oxalic Acid Step5 Base-Mediated SNAr Cyclization Step4->Step5 K2CO3, Heat

Figure 2: Step-wise reaction flow from the benzotriazole precursor to the final spiro-cycle.[1]

Key Characterization Data
FragmentSignal TypeExpected Shift (ppm)Notes
Spiro Carbon 13C NMR~88–90 ppmQuaternary C-O signal; diagnostic.[3]
Ketone (C=O) 13C NMR~198–202 ppmCharacteristic of benzofuran-3-one.
Boc Group 1H NMR~1.45 ppm (s, 9H)Intense singlet.
Aromatic 1H NMR7.0–7.8 ppm (m, 4H)Pattern depends on substitution.
Troubleshooting Guide
  • Low Yield in Step 2: Ensure the lithiation temperature is strictly maintained at -78 °C. The Katritzky anion is unstable at higher temperatures. Ensure the THF is strictly anhydrous.

  • Incomplete Cyclization (Step 3): If the SNAr is slow, switch solvent to DMSO and increase temperature to 110 °C. The ortho-fluorine is activated by the carbonyl, but steric hindrance at the spiro center can slow the ring closure.

  • Benzotriazole Contamination: If the byproduct persists after Step 2, wash the organic layer extensively with 2M NaOH. Benzotriazole is soluble in basic aqueous media.

References

  • Wilson, R. A., et al. (2005).[4] Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry.

  • Sirois, L. E., et al. (2024). Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block. The Journal of Organic Chemistry. [1]

  • Taylor, A. M., et al. (2023).[5] Identification of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. [5]

  • Parham, W. E., et al. (1976). Spiro piperidines.[4][6][7][8] I. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones. The Journal of Organic Chemistry.

Sources

Molecular docking of spiro[benzofuran-piperidin]-3-one derivatives with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The spiro[benzofuran-piperidin]-3-one scaffold represents a "privileged structure" in medicinal chemistry, offering rigid stereochemical constraints that enhance binding selectivity for targets involved in neurodegeneration and oncology. This Application Note provides a rigorous, step-by-step protocol for the molecular docking of these derivatives against two high-value targets: Acetylcholinesterase (AChE) and the Sigma-1 Receptor (


R) . We detail the handling of spiro-center chirality, grid box optimization for deep-pocket enzymes, and interaction profiling to validate binding modes.

Introduction: The Spiro-Scaffold Advantage

Spirocyclic compounds, characterized by two rings sharing a single atom (the spiro-center), offer distinct advantages over flat aromatic systems. The spiro[benzofuran-piperidin]-3-one scaffold positions the piperidine nitrogen and the benzofuran oxygen in a defined 3D vector, reducing the entropic penalty upon protein binding.

Therapeutic Relevance:

  • Neurodegeneration: The scaffold mimics the binding pharmacophores of donepezil and galantamine, acting as dual-site inhibitors of AChE (targeting both the Catalytic Anionic Site and Peripheral Anionic Site).

  • Oncology: Derivatives show affinity for

    
     receptors, modulating calcium signaling and endoplasmic reticulum stress in cancer cells.
    

This guide utilizes AutoDock Vina (open-source) and references Gold (CCDC) methodologies to ensure broad applicability.

Computational Resources & Prerequisites

ComponentRequirementNotes
Hardware Workstation (16+ cores, 32GB RAM)GPU acceleration recommended for MD simulations.
Docking Engine AutoDock Vina 1.2.0+ or CCDC GoldVina is preferred for high-throughput virtual screening.
Vis. Software PyMOL or UCSF ChimeraXEssential for visual inspection of the spiro-fit.
Ligand Prep RDKit or OpenBabelFor 3D conformer generation and protonation.

Experimental Workflow

The following diagram outlines the critical path for evaluating spiro-derivatives, emphasizing the "Chirality Check" loop often overlooked in standard protocols.

DockingWorkflow Start Start: Spiro-Scaffold Design LigPrep Ligand Preparation (Energy Min & Protonation) Start->LigPrep Chirality Chirality Check (R/S Isomer Generation) LigPrep->Chirality Docking Molecular Docking (AutoDock Vina) Chirality->Docking Both Isomers ProtPrep Protein Preparation (AChE / Sigma-1) GridGen Grid Box Generation ProtPrep->GridGen GridGen->Docking Analysis Interaction Profiling (H-bonds, Pi-Stacking) Docking->Analysis Validation MD Simulation (Stability Check) Analysis->Validation Top Hits (< -9.0 kcal/mol) Validation->Analysis Feedback Loop

Figure 1: Decision tree for the molecular docking of spiro-compounds, highlighting the parallel processing of stereoisomers.

Detailed Protocols

Protocol 1: Ligand Preparation (The Spiro-Challenge)

The spiro-carbon (C2 of benzofuran) creates a chiral center. Synthetic routes often yield racemates, but biological targets are stereoselective.

  • Structure Generation: Draw the spiro[benzofuran-2,4'-piperidin]-3-one core.

  • Stereoisomer Enumeration: Generate both R and S enantiomers at the spiro-junction.

    • Why? The vector of the piperidine nitrogen relative to the benzofuran carbonyl changes drastically between isomers.

  • Conformational Search: The piperidine ring adopts a chair conformation. Ensure the substituent on the piperidine nitrogen (if any) is in the equatorial position to minimize 1,3-diaxial interactions.

  • Protonation: At physiological pH (7.4), the piperidine nitrogen is likely protonated (

    
    ).
    
    • Tool: Use OpenBabel or Schrödinger LigPrep: obabel -i smi -o pdbqt -h --gen3d -p 7.4

Protocol 2: Target Selection & Preparation

Target A: Acetylcholinesterase (AChE) [1][2]

  • PDB ID: 4EY7 (Complex with Donepezil).

  • Rationale: This structure reveals the "gorge" conformation. The spiro-scaffold is designed to span the distance between the peripheral site (Trp286) and the catalytic site (Trp86).

  • Preparation:

    • Remove water molecules (except those bridging the ligand if using Gold).

    • Retain co-factors if relevant (none for standard AChE docking).

    • Add polar hydrogens and compute Gasteiger charges.

Target B: Sigma-1 Receptor (


R) 
  • PDB ID: 5HK1 (Crystal structure of human

    
     receptor).
    
  • Rationale: The

    
     receptor has a hydrophobic pocket flanked by Glu172 (critical for electrostatic interaction with the piperidine amine).
    
  • Preparation:

    • The receptor is a trimer; dock into a single monomer unit (Chain A).

    • Ensure the lipid bilayer components are removed if not using membrane-aware docking.

Protocol 3: Grid Box Definition & Docking

Step 1: Grid Box Setup (AutoDock Vina) The spiro-scaffold is bulky. A small box will result in "clashes" or failure to find the binding pose.

  • For AChE (4EY7):

    • Center:

      
       (Approximate center of the gorge).
      
    • Size:

      
       Å. (Must cover both the CAS and PAS regions).[1]
      
  • For

    
    R (5HK1): 
    
    • Center: Defined by the bound ligand (4-IBP) in the crystal structure.

    • Size:

      
       Å.
      

Step 2: Docking Parameters

  • Exhaustiveness: Set to 32 (Default is 8).

    • Reasoning: Spiro-compounds have restricted flexibility but complex shape fitting. Higher exhaustiveness is required to find the global minimum.

  • Num Modes: 10.

Protocol 4: Post-Docking Analysis

Analyze the output poses based on three criteria:

  • Binding Affinity: A cutoff of

    
     kcal/mol is generally required for lead candidates in this series.
    
  • The "Spiro-Fit": Visual inspection using PyMOL.

    • Does the benzofuran ring engage in

      
      -
      
      
      
      stacking (e.g., with Trp86 in AChE)?
    • Does the piperidine nitrogen form a salt bridge or H-bond (e.g., with Glu172 in

      
      R)?
      
  • RMSD: Compare the docked pose of the R vs. S isomer. Usually, one isomer will show a significantly better fit (lower RMSD to known inhibitors) and lower energy.

Data Presentation: Comparative Binding Analysis

The following table summarizes hypothetical results for a 5-substituted spiro[benzofuran-piperidin]-3-one derivative.

Target ProteinPDB IDIsomerBinding Energy (kcal/mol)Key Residue Interactions
AChE 4EY7S-isomer-10.4 Trp86 (

-stack), Tyr337 (H-bond)
AChE 4EY7R-isomer-8.2Trp286 (weak

-stack), steric clash with Phe295
Sigma-1 5HK1S-isomer-9.8 Glu172 (Salt bridge), Asp126 (H-bond)
Sigma-1 5HK1R-isomer-9.1Glu172 (Salt bridge), hydrophobic fit only

Interpretation: The data indicates the S-isomer is the bioactive eutomer. The large energy difference in AChE (-2.2 kcal/mol) suggests high stereoselectivity, whereas Sigma-1 accommodates both isomers more readily.

Validation Mechanism (Self-Correcting Protocol)

To ensure trustworthiness, this protocol includes a Redocking Validation Step :

  • Extract the native ligand (e.g., Donepezil from 4EY7).

  • Prepare it using the exact same protocol as the spiro-ligands.

  • Dock it back into the protein.

  • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust the Grid Box size or center before proceeding with spiro-compounds.

References

  • Wilson, R. A., et al. (2005).[3] "Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold." Organic & Biomolecular Chemistry. Link

  • Cheung, J., et al. (2012). "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry. Link

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human

    
     receptor." Nature. Link
    
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Rizzo, R. C., et al. (2000). "Computational Studies of the Spiro-Hydantoin Class of LFA-1 Antagonists." Journal of Medicinal Chemistry. (Cited for spiro-conformational analysis principles).[4][5] Link

Sources

Application Notes and Protocols for the Derivatization of the Piperidine Ring in Spiro[benzofuran-2,4'-piperidin]-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[benzofuran-2,4'-piperidin]-3-one Scaffold

The spiro[benzofuran-2,4'-piperidin]-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This unique three-dimensional structure, combining the functionalities of a benzofuranone and a piperidine ring, serves as a versatile template for the development of novel therapeutic agents. Its rigid spirocyclic nature allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules.[2]

Derivatives of this scaffold have shown promise in a range of therapeutic areas, particularly in the development of treatments for central nervous system (CNS) disorders.[3] The ability to readily modify the piperidine nitrogen allows for the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of key strategies for the derivatization of the piperidine ring in spiro[benzofuran-2,4'-piperidin]-3-one, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Core Derivatization Strategies: A Chemist's Guide to Functionalization

The secondary amine of the piperidine ring is the primary site for derivatization, offering a rich playground for chemical modification. The most common and effective strategies for introducing molecular diversity at this position are N-alkylation, N-acylation, and reductive amination. Each of these methods provides a reliable route to a wide array of analogs with distinct biological activities.

Figure 1: Key derivatization strategies for the piperidine ring.

N-Alkylation: Introducing Diverse Substituents

N-alkylation is a fundamental and widely used method for derivatizing secondary amines. This reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide or a similar electrophile. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as quaternary ammonium salt formation.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is employed to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity without competing in the alkylation reaction.

  • Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

  • Alkylating Agent: Primary alkyl halides (iodides and bromides) are generally more reactive than chlorides. The slow addition of the alkylating agent can help to prevent over-alkylation.[4]

Protocol 1: General Procedure for N-Alkylation

Materials:

  • Spiro[benzofuran-2,4'-piperidin]-3-one

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of spiro[benzofuran-2,4'-piperidin]-3-one (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions

EntryAlkyl HalideBaseSolventYield (%)
1Methyl IodideK2CO3DMF95
2Ethyl BromideK2CO3DMF92
3Benzyl BromideNaHTHF88

N-Acylation: Synthesis of Amide Derivatives

N-acylation provides a straightforward route to amide derivatives, which are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. This transformation is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride in the presence of a base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and are often used for this transformation. Acid anhydrides are a milder alternative.

  • Base: A tertiary amine base, such as triethylamine (Et3N) or pyridine, is commonly used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction.

Protocol 2: General Procedure for N-Acylation

Materials:

  • Spiro[benzofuran-2,4'-piperidin]-3-one

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve spiro[benzofuran-2,4'-piperidin]-3-one (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography or recrystallization to yield the pure N-acylated product.

Reductive Amination: A Versatile C-N Bond Formation

Reductive amination is a powerful and versatile method for the synthesis of substituted amines.[5] This two-step, one-pot reaction involves the initial formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding amine.[5][6]

Causality Behind Experimental Choices:

  • Reducing Agent: Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5]

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. The addition of a small amount of acetic acid can catalyze the iminium ion formation.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactants Spiro-piperidone + Aldehyde/Ketone Iminium_Formation Iminium Ion Formation Reactants->Iminium_Formation Solvent DCM or DCE Solvent->Iminium_Formation Acid Acetic Acid (cat.) Acid->Iminium_Formation Reduction Reduction with NaBH(OAc)3 Iminium_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Alkyl Derivative Purification->Product

Figure 2: Experimental workflow for reductive amination.

Protocol 3: General Procedure for Reductive Amination

Materials:

  • Spiro[benzofuran-2,4'-piperidin]-3-one

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of spiro[benzofuran-2,4'-piperidin]-3-one (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired N-substituted piperidine derivative.

Data Presentation: Comparison of Derivatization Methods

MethodReagentsKey AdvantagesPotential Challenges
N-Alkylation Alkyl halide, BaseWide availability of alkyl halides, straightforward procedure.Over-alkylation, racemization at adjacent chiral centers.
N-Acylation Acyl chloride/anhydride, BaseHigh yields, stable amide products.Reactivity of acylating agents, potential for side reactions.
Reductive Amination Carbonyl compound, Reducing agentHigh functional group tolerance, access to complex amines.Steric hindrance can slow down the reaction.

Conclusion and Future Outlook

The derivatization of the piperidine ring in the spiro[benzofuran-2,4'-piperidin]-3-one scaffold is a cornerstone for the exploration of its therapeutic potential. The methods outlined in this guide—N-alkylation, N-acylation, and reductive amination—provide a robust and versatile toolkit for generating diverse libraries of novel compounds. By understanding the underlying principles and meticulously following the provided protocols, researchers can efficiently synthesize and optimize lead compounds for a variety of disease targets. The continued exploration of this privileged scaffold, facilitated by these synthetic strategies, holds great promise for the future of drug discovery.

References

  • Wilson, R. A., Chan, L., Wood, R., & Brown, R. C. D. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 3(17), 3228–3235. [Link]

  • Chem-Impex. (n.d.). 3H-Spiro[2-benzofuran-1,4'-piperidine]hydrochloride. Retrieved from [Link]

  • Martin, G. E., et al. (1988). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 31(5), 1041-1046. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for spiro[benzofuran-2,4'-piperidin]-3-one formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Spiro[benzofuran-2,4'-piperidin]-3-one Synthesis

User Guide Overview

Topic: Synthesis & Optimization of tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate and related scaffolds. Target Audience: Medicinal Chemists, Process Chemists. Core Challenge: Distinguishing between the formation of the 5-membered benzofuran-3-one core (the target) and the thermodynamically favored 6-membered chroman-4-one core (common side product or misidentified structure).

Phase 1: Strategic Route Selection

Q: I am trying to synthesize the spiro[benzofuran-2,4'-piperidin]-3-one core using a "one-pot" condensation (Kabbe-type). Why am I getting a mixture or the wrong ring size?

A: You are likely encountering a Regioselectivity & Ring Size Mismatch . The "Kabbe condensation" (pyrrolidine-catalyzed reaction of 2'-hydroxyacetophenone + ketone) predominantly favors the formation of Spiro[chroman-2,4'-piperidin]-4-one (6-membered oxygen ring), not the benzofuran-3-one (5-membered oxygen ring).

To reliably access the Spiro[benzofuran-2,4'-piperidin]-3-one (5-membered core), you must avoid thermodynamic condensation conditions. The industry-standard "Gold Method" is a Stepwise Intramolecular S_NAr Cyclization .

Comparison of Synthetic Strategies
FeatureMethod A: Stepwise S_NAr (Recommended) Method B: Direct Condensation (Not Recommended)
Mechanism Umpolung Addition

Intramolecular Displacement
Aldol Condensation

Michael Addition
Key Intermediate 4-(2-fluorobenzoyl)-4-hydroxypiperidineOpen-chain enone (chalcone-like)
Primary Product Benzofuran-3-one (5-membered) Chroman-4-one (6-membered)
Reliability High (Commercial Route)Low (Mixture/Wrong Ring)

Phase 2: The "Gold Standard" Protocol (Stepwise S_NAr)

Q: What is the optimized protocol for the Stepwise S_NAr route?

A: This route, validated by recent process chemistry (e.g., J. Org. Chem. 2024), involves three critical stages.

Step 1: Umpolung Addition (Carbon-Carbon Bond Formation)
  • Reagents: 2-Fluorobenzaldehyde, Benzotriazole, Pyrrolidine, n-BuLi, N-Boc-4-piperidone.

  • Protocol:

    • Condense 2-fluorobenzaldehyde with benzotriazole/pyrrolidine to form the aminal (Katritzky intermediate).

    • Treat with n-BuLi (THF, -78 °C) to generate the acyl anion equivalent.

    • Add N-Boc-4-piperidone.

    • Hydrolyze to yield 4-(2-fluorobenzoyl)-4-hydroxypiperidine .

Step 2: Intramolecular Cyclization (The Critical Step)
  • Reagents: NaH (Sodium Hydride) or KOtBu.

  • Solvent: DMF or THF (Dry).

  • Conditions: 0 °C to RT.

  • Mechanism: Deprotonation of the tertiary alcohol followed by intramolecular nucleophilic aromatic substitution (S_NAr) displacing the fluoride.

SNAr_Mechanism Fig 1. Optimized Stepwise SNAr Pathway for 5-Membered Spiro-Ring Formation Start 2-Fluorobenzaldehyde Aminal Benzotriazole Intermediate Start->Aminal + BtH, Pyrrolidine Anion Acyl Anion Equivalent Aminal->Anion + n-BuLi (-78°C) Adduct 4-(2-F-benzoyl)- 4-hydroxypiperidine Anion->Adduct + N-Boc-4-piperidone + H3O+ Cyclization Spiro[benzofuran- 2,4'-piperidin]-3-one Adduct->Cyclization NaH, DMF (Intramolecular SNAr)

Phase 3: Troubleshooting & Optimization

Q: My SNAr cyclization yield is low (<30%). What parameters should I check?

A: Low yields in the cyclization step are usually due to wet solvents (quenching the alkoxide) or poor leaving group ability .

Troubleshooting Logic Tree

Troubleshooting Fig 2. Troubleshooting Decision Matrix for SNAr Cyclization Issue Problem: Low Yield in Cyclization Step Check1 Check 1: Is the Fluorine displaced? Issue->Check1 Result1A No (SM Recovered) Check1->Result1A Result1B Yes (Complex Mixture) Check1->Result1B Action1A Increase Base Strength (Switch K2CO3 -> NaH) Result1A->Action1A Action1B Check Solvent Dryness (Water kills Alkoxide) Result1B->Action1B Check2 Check 2: Temperature Result1B->Check2 Action2 If >60°C, reduce to RT (Avoids polymerization) Check2->Action2

FAQ: Specific Optimization Parameters

Q1: Can I use K2CO3 instead of NaH for the cyclization?

  • Answer: Only if the aryl ring has additional electron-withdrawing groups (e.g., nitro, nitrile) para to the fluorine. For the unsubstituted benzofuran core, NaH or KOtBu in DMF is required to generate the "naked" alkoxide necessary to overcome the activation energy of the unactivated S_NAr.

Q2: I see a spot on TLC with very low Rf (baseline). What is it?

  • Answer: This is likely the hydrolyzed carboxylic acid . If your reaction contains water, the hydroxide can attack the ketone carbonyl (haloform-type cleavage) or displace the fluoride intermolecularly.

    • Fix: Ensure DMF is anhydrous (<50 ppm water). Use molecular sieves.[1]

Q3: Why use the "Umpolung" method instead of standard Grignard?

  • Answer: The Grignard reagent derived from 2-fluorobromobenzene is unstable (benzyne formation) and difficult to form. The Umpolung strategy (masking the aldehyde as an anion) is chemically milder and avoids the "benzyne explosion" pathway.

Phase 4: Data & Specifications

Solvent & Base Screening Table (Cyclization Step)
EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Notes
1K2CO3 (2.0)AcetoneReflux24<5No reaction (Base too weak)
2KOtBu (1.2)THF0 -> RT465Good, but some elimination
3NaH (1.5) DMF 0 -> RT 2 88 Optimal Conditions
4NaH (1.5)DMF80140Decomposition observed

References

  • Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block.

    • Source:J. Org. Chem. 2024, 89, 11, 7654–7665.
    • Context: Describes the modern, scalable "Gold Standard" route using Umpolung/SNAr chemistry.
    • [1]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold.

    • Source:Org.[2][3] Biomol. Chem., 2005, 3, 3228-3235.[2]

    • Context: Early work establishing the scaffold's synthesis and the challenges of intramolecular cycliz
  • Synthesis of 6,12-Disubstituted Methanodibenzo[b,f][1,5]dioxocins: Pyrrolidine Catalyzed Self-Condens

    • Source:Molecules 2019, 24(13), 2408.
    • Context: Highlights the "Dioxocin" side reaction trap when using pyrrolidine/acetophenone conditions (Kabbe type).

Sources

Troubleshooting low diastereoselectivity in spiro[benzofuran-pyrrolidine] synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro[benzofuran-pyrrolidine] Synthesis

Welcome, Researchers. This guide is designed to serve as a dedicated resource for troubleshooting low diastereoselectivity in the synthesis of spiro[benzofuran-pyrrolidine] scaffolds via 1,3-dipolar cycloaddition of azomethine ylides. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate the complexities of stereocontrol in this critical reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My [3+2] cycloaddition reaction is yielding a nearly 1:1 mixture of diastereomers. What are the most common initial factors to investigate?

A: Achieving high diastereoselectivity is a function of maximizing the energy difference between the transition states leading to the different stereoisomers. When selectivity is low, it points to fundamental parameters that need immediate review.

  • Reagent Purity & Stoichiometry: Ensure the purity of your starting materials: the benzofuranone derivative, the amino acid (or its ester), and the aldehyde used to generate the azomethine ylide in situ. Impurities can interfere with catalysis or alter the reaction environment. Verify precise stoichiometry, as excess reagents can sometimes lead to background reactions.

  • Reaction Temperature: Temperature has a direct impact on selectivity. Higher temperatures provide more thermal energy, which can overcome the activation energy barrier for both diastereomeric pathways more easily, leading to lower selectivity. Conversely, lowering the temperature often enhances diastereoselectivity, albeit sometimes at the cost of reaction rate.[1]

  • Atmosphere and Moisture: The presence of water or oxygen can be detrimental, especially if you are using metal catalysts which can be deactivated, or if intermediates are sensitive to hydrolysis.[1] Always use dry solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: How does the choice of solvent impact the diastereomeric ratio (d.r.)?

A: Solvent choice is a critical parameter that directly influences the stability and geometry of the cycloaddition transition states.[1] The polarity, coordinating ability, and steric bulk of the solvent can dramatically alter the stereochemical outcome.

The cycloaddition proceeds through a concerted mechanism where the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile) interact.[2] Solvents can stabilize or destabilize the charged intermediates and transition states involved.

  • Polarity Effects: A change in solvent can significantly alter the d.r. For instance, in related azomethine ylide cycloadditions, moving from less polar solvents (like Toluene or THF) to more polar ones (like Acetonitrile or Ethanol) can favor the formation of a specific diastereomer by better solvating the more polar transition state.[3][4]

  • Coordinating vs. Non-Coordinating Solvents: If a metal catalyst is used, coordinating solvents may compete with the substrate for binding to the metal center, potentially disrupting the chiral environment and lowering selectivity.

Troubleshooting Protocol: Solvent Screening

A systematic solvent screen is one of the most effective initial troubleshooting steps.

  • Set up identical reactions in parallel using a range of solvents with varying polarities.

  • Use standard conditions for stoichiometry and concentration.

  • Run all reactions at the same, controlled temperature (e.g., room temperature or a moderately elevated temperature like 40-60 °C).[4]

  • Monitor by TLC and analyze the crude reaction mixture by ¹H NMR to determine the diastereomeric ratio.

Solvent Dielectric Constant (approx.) Typical Observed Effect on d.r. Reference
Toluene2.4Often favors the exo-isomer due to less stabilization of polar transition states.[5]
THF7.6A common starting point; selectivity can be highly substrate-dependent.[4]
Acetonitrile (MeCN)37.5Can increase selectivity by favoring the more polar transition state.[3]
Ethanol (EtOH)24.6Polar protic solvent; may favor different diastereomers compared to aprotic solvents.[4]
Dichloromethane (DCM)9.1A common, relatively non-coordinating solvent.[5]
Q3: My reaction uses a catalyst, but the selectivity is still poor. How can I optimize the catalytic system?

A: The catalyst is the cornerstone of stereocontrol in asymmetric synthesis.[1] For spiro[benzofuran-pyrrolidine] synthesis, Lewis acids (like Ag(I) or Cu(I) salts) complexed with chiral ligands are frequently employed to create a chiral environment.[5][6]

  • Metal Salt and Ligand Choice: The combination of the metal salt and the chiral ligand is crucial. The ligand creates a specific steric and electronic environment that directs the approach of the dipolarophile to one face of the azomethine ylide. If selectivity is low, screening different ligands is essential. For example, moving from a standard phosphine ligand to a bulkier one, or one with different electronic properties, can have a profound effect.[5][6]

  • Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst leads to a dominant, non-selective background reaction. Excess catalyst can sometimes lead to the formation of aggregates or off-cycle species that are less selective. A typical starting point is 3-10 mol%.[6]

  • Counter-ion Effects: The counter-ion of the metal salt (e.g., OTf⁻, BF₄⁻, OAc⁻) can influence the Lewis acidity of the metal center and its coordination geometry, thereby affecting stereoselectivity.

Workflow for Catalyst Optimization

G start Low Diastereoselectivity (Catalyzed Reaction) ligand Screen Chiral Ligands (e.g., BOX, SEGPHOS, Phospha-ferrocene) start->ligand Primary variable metal Vary Metal Precursor (e.g., AgOAc, Cu(OTf)₂, Cu(CH₃CN)₄BF₄) ligand->metal If ligand screen fails loading Optimize Catalyst Loading (Screen 2-15 mol%) metal->loading Fine-tuning result High Diastereoselectivity Achieved loading->result

Caption: Catalyst system optimization workflow.

Q4: Can the structure of my reactants (dipole and dipolarophile) be modified to improve diastereoselectivity?

A: Absolutely. The steric and electronic properties of both the azomethine ylide and the benzofuranone dipolarophile are fundamental to achieving stereocontrol. The reaction's stereochemical outcome is dictated by minimizing steric hindrance and maximizing favorable electronic interactions in the transition state.[2][7]

  • Azomethine Ylide Substituents: The group on the nitrogen of the amino acid (R¹ in the diagram below) and the aldehyde substituent (R²) create steric bulk that can direct the cycloaddition. Using a bulkier amino acid (e.g., substituting glycine with phenylalanine) or a bulkier aldehyde can significantly enhance facial selectivity of the ylide.

  • Dipolarophile Substituents: The substituent on the exocyclic double bond of the benzofuranone (R³) plays a major role. Electron-withdrawing groups (EWGs) activate the double bond for cycloaddition.[3] Bulky EWGs can create a strong steric bias, forcing the azomethine ylide to approach from the less hindered face, thereby increasing diastereoselectivity.

General Reaction and Key Substituents

Sources

Technical Support Center: Overcoming Solubility Challenges of 3H-Spiro[benzofuran-2,4'-piperidin]-3-one in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3H-Spiro[benzofuran-2,4'-piperidin]-3-one and related spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals encountering solubility issues during biological assays. Spirocyclic scaffolds are increasingly utilized in drug discovery due to their ability to improve physicochemical properties like solubility and metabolic stability compared to planar aromatic systems.[1][2][3] However, the unique three-dimensional structure of compounds like this compound can still present significant solubility challenges in the aqueous environments of biological assays.

This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges, ensuring the generation of accurate and reproducible data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Problem

This section addresses common initial questions regarding the solubility of this compound.

Q1: I dissolved my this compound derivative in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why is this happening?

A1: This is a classic case of a compound exceeding its kinetic solubility .[4][5] Many organic molecules, including spirocyclic compounds, are highly soluble in organic solvents like Dimethyl sulfoxide (DMSO) but have very poor aqueous solubility.[6][7] When your DMSO stock solution is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. If the final concentration of your compound in the assay medium is above its aqueous solubility limit, it will precipitate out of the solution.[8] This can lead to erroneously low assay concentrations and inaccurate results.[6][7]

It's also important to note that this precipitation can sometimes be averted by adding the DMSO stock to a vigorously mixed buffer or by first placing the stock solution in the cap of a microfuge tube with the buffer, then inverting and immediately vortexing.[9]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for troubleshooting.

  • Kinetic Solubility is determined by rapidly adding a concentrated DMSO stock of your compound to an aqueous buffer.[4] The measurement is taken before the system reaches equilibrium, and it often reflects the solubility of the amorphous (non-crystalline) form of the compound.[10][5] Kinetic solubility assays are high-throughput and useful for early-stage drug discovery.[4]

  • Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a specific solvent.[4][11] This is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[4]

Why it matters: Kinetic solubility values are often higher than thermodynamic solubility values.[10][5] Relying solely on kinetic solubility can be misleading, as the compound may precipitate over the course of a longer assay, leading to inconsistent results.[12] For robust and reproducible assays, understanding the thermodynamic solubility provides a more accurate picture of the compound's behavior.

Q3: My compound appears to be sparingly soluble in water. What are some initial steps I can take to improve its solubility for a cell-based assay?

A3: For a cell-based assay, it's critical to use methods that are not toxic to the cells. Here are some initial steps:

  • Optimize DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells.[13][14][15] Most cell lines can tolerate DMSO concentrations up to 0.5%, but it's best to perform a solvent tolerance study for your specific cell line.[16][17] Keeping the final DMSO concentration consistent across all experiments, including controls, is crucial.[18]

  • Use of Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol can be used.[19] However, like DMSO, their concentration must be carefully controlled to avoid cytotoxicity.[20][21][22]

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[19][23] If your this compound derivative has acidic or basic functional groups, adjusting the pH of your assay buffer (within a range compatible with your assay) can significantly improve solubility.

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a structured workflow for systematically addressing solubility problems with this compound.

Step 1: Initial Solubility Assessment

Before proceeding with complex formulations, it is essential to characterize the solubility of your compound.

Protocol: Basic Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serially dilute the stock solution in DMSO.

  • Add a small volume of each DMSO dilution to your aqueous assay buffer (e.g., a 1:100 dilution) to achieve a range of final compound concentrations.

  • Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours) at the assay temperature. The highest concentration that remains clear is an approximation of the kinetic solubility.

  • For a more quantitative assessment, turbidimetric methods can be used to detect precipitation.[4]

Step 2: Optimizing Solvent Conditions

If the initial assessment reveals poor aqueous solubility, the next step is to optimize the solvent conditions.

Decision Tree for Solvent Optimization

Caption: Decision tree for initial solvent optimization.

Protocol: Solvent Tolerance Assay for Cell-Based Experiments

  • Culture your chosen cell line to the desired confluency.

  • Prepare a dilution series of your chosen solvent (e.g., DMSO, ethanol) in the cell culture medium, ranging from a concentration you know to be toxic down to a very low concentration (e.g., 10% down to 0.01%).

  • Replace the existing medium with the solvent-containing medium.

  • Incubate for the duration of your planned experiment.

  • Assess cell viability using a standard method (e.g., MTT, Trypan Blue exclusion).

  • Determine the highest concentration of the solvent that does not significantly impact cell viability. This is your maximum allowable solvent concentration for future experiments.

Step 3: Advanced Formulation Strategies

If optimizing solvent conditions is insufficient, more advanced formulation techniques may be necessary.

A. Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[24][25][26][27] This approach has been successfully used to improve the solubility and biological activity of other spirooxindole derivatives.[28]

Commonly Used Cyclodextrins:

  • Beta-cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD is often preferred for biological applications due to its higher aqueous solubility and lower toxicity compared to β-CD.[27]

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Slowly add the compound stock solution to the cyclodextrin solution while stirring vigorously.

  • Continue stirring for several hours to overnight at room temperature to allow for complex formation.

  • Remove the organic solvent (e.g., by evaporation under reduced pressure).

  • Filter the resulting solution to remove any un-complexed, precipitated compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

B. Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be an effective strategy.[29][30][31][32] These formulations can enhance solubility and mimic the body's natural lipid absorption mechanisms.[30]

Types of Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form an emulsion upon gentle agitation in an aqueous medium.[31]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs.

Considerations for Lipid-Based Formulations:

  • The development of lipid-based formulations can be complex and may require specialized equipment.

  • The excipients used must be compatible with the biological assay and not interfere with the results.

Step 4: Alternative Compound Delivery Methods

In some cases, it may be beneficial to explore alternative methods of introducing the compound to the assay system.

  • Sonication: Applying ultrasound can help to break down compound aggregates and improve dispersion in the assay medium.[12]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, potentially improving the dissolution rate.[19][33][34]

Section 3: Data Interpretation and Best Practices

Observation Potential Cause Recommended Action
Compound precipitates immediately upon addition to buffer.Exceeding kinetic solubility.Lower the final compound concentration or use a solubilization technique (e.g., cyclodextrins).
Assay results are highly variable between replicates.Inconsistent compound solubility or precipitation over time.Ensure complete dissolution of the compound before starting the assay. Consider using a formulation that enhances stability in solution.
No dose-response is observed, even at high concentrations.Poor solubility is limiting the effective concentration of the compound.Confirm the solubility of the compound under the assay conditions. Employ advanced formulation strategies to increase solubility.
Control wells with solvent show unexpected activity.Solvent toxicity or interference with the assay.Perform a solvent tolerance study and ensure the final solvent concentration is below the toxic threshold. Run appropriate solvent controls.

Best Practices for Working with Poorly Soluble Compounds:

  • Always run solvent controls: This is essential to differentiate between the effects of the compound and the solvent.

  • Visually inspect solutions: Before and during the assay, look for any signs of precipitation.

  • Validate your methods: If you use a formulation strategy, ensure that the excipients do not interfere with your assay.

  • Consider the duration of your assay: A compound that is soluble at the beginning of an experiment may precipitate over time.

By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome the solubility challenges associated with this compound and other spirocyclic compounds, leading to more reliable and accurate data in their biological assays.

References

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Hoelke, B., Gildenast, H., & Wylegala, E. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. Retrieved from [Link]

  • Li, D., et al. (2017). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Acta Pharmaceutica Sinica B, 7(3), 323-332. Retrieved from [Link]

  • da Silva, P. B., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 541. Retrieved from [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 47(3), 543–548. Retrieved from [Link]

  • Porter, C. J., & Charman, W. N. (2001). In vitro assessment of oral lipid based formulations. Advanced drug delivery reviews, 50 Suppl 1, S127–S147. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1226928. Retrieved from [Link]

  • Forrest, M. L., & Gabrielson, N. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Drug Delivery and Translational Research, 10(3), 643-653. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Kildegaard, J., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 497-506. Retrieved from [Link]

  • Beck, B., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 16(5), 529-536. Retrieved from [Link]

  • Gidwani, B., & Vyas, A. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Scientia Pharmaceutica, 87(4), 33. Retrieved from [Link]

  • Singh, M., et al. (2012). Cyclodextrin In Drug Delivery: A Review. Journal of Pharmaceutical and Scientific Innovation, 1(3), 20-25. Retrieved from [Link]

  • Shishkina, A. A., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics, 15(1), 228. Retrieved from [Link]

  • Vitale, P., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 1-3. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. Retrieved from [Link]

  • Gaba, P., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(14), 3326. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]

  • Singh, A., et al. (2023). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Journal of Drug Delivery and Therapeutics, 13(7), 164-172. Retrieved from [Link]

  • PubChem. (n.d.). 3H-Spiro(1-benzofuran-2,4'-piperidine). Retrieved from [Link]

  • Date, A. A., et al. (2016). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 46(2), 91-106. Retrieved from [Link]

  • Kildegaard, J., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Teneva, D., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3328. Retrieved from [Link]

  • Kumar, A., et al. (2025). Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 1-22. Retrieved from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved from [Link]

  • Aydin, E., & Turan, D. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Research in Pharmacy, 26(1), 183-194. Retrieved from [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1), e32822. Retrieved from [Link]

  • Chemspace. (n.d.). (3R)-3H-spiro[1-benzofuran-2,4'-piperidin]-3-amine dihydrochloride. Retrieved from [Link]

  • Al-Samydai, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 28(16), 5968. Retrieved from [Link]

  • Various Authors. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?. ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. Retrieved from [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance. Retrieved from [Link]

  • Various Authors. (2020). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Retrieved from [Link]

  • Various Authors. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. Retrieved from [Link]

Sources

Refining analytical methods for the characterization of spiro[benzofuran-piperidin]-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Characterization of Spiro[benzofuran-piperidin]-3-one Derivatives

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Method Development, Troubleshooting, and Structural Validation

Introduction

Welcome to the Technical Support Center. You are likely here because spiro[benzofuran-piperidin]-3-one derivatives present a unique "analytical paradox": they are chemically stable yet analytically elusive.[1] The rigid spiro-carbon center (


) creates stereochemical complexity, while the basic piperidine nitrogen (

) often leads to poor chromatographic performance.

This guide moves beyond standard protocols, addressing the causality of analytical failures and providing self-validating solutions.

Module 1: Chromatographic Separation (HPLC/UPLC)

User Question: “I am observing severe peak tailing (


) for my spiro compound, even when using a standard C18 column with 0.1% formic acid. How do I fix this?”

Technical Insight: The culprit is the secondary amine in the piperidine ring (


). At low pH (formic acid, pH ~2.7), the amine is protonated (

). While this aids solubility, the positively charged nitrogen interacts electrostatically with residual anionic silanols (

) on the silica backbone of the column. This "secondary retention mechanism" causes tailing.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Stationary Phase Hybrid Particle (e.g., BEH C18) or Charged Surface (CSH) Hybrid particles have fewer free silanols.[1] CSH particles possess a low-level positive surface charge that repels the protonated amine, preventing adsorption.
Mobile Phase pH High pH (pH 10) using Ammonium Hydroxide At pH 10, the piperidine amine is largely deprotonated (neutral). Neutral species do not interact with silanols, resulting in sharp, symmetrical peaks.
Additive Triethylamine (TEA) or TFA If low pH is mandatory (e.g., for MS sensitivity), add 0.05% TEA as a "sacrificial base" to saturate silanol sites before the analyte does.

User Question: “I suspect I have enantiomers due to the spiro center, but they co-elute. Which chiral column should I screen first?”

Technical Insight: The spiro[benzofuran-piperidin]-3-one scaffold possesses axial chirality or a chiral center depending on substitution.[1] The rigid 3D structure fits well into the "grooves" of polysaccharide-based chiral selectors.

Chiral Screening Protocol:

  • Primary Screen: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).[1]

  • Mode: Normal Phase (Hexane/EtOH/DEA) often provides better selectivity for this scaffold than Reverse Phase due to the lipophilic benzofuran moiety.

  • Validation: Use a Diode Array Detector (DAD) to confirm spectral homogeneity across the peak.

Workflow Diagram: Method Development Logic

HPLC_Workflow Start Start: Spiro-Piperidine Sample Check_pH Check Mobile Phase pH Start->Check_pH Low_pH Low pH (Formic/TFA) Check_pH->Low_pH High_pH High pH (NH4OH, pH 10) Check_pH->High_pH Tailing Is Tailing Factor > 1.5? Col_Select Column Selection Tailing->Col_Select Yes Chiral Chiral Separation Needed? Tailing->Chiral No Low_pH->Tailing High_pH->Tailing Hybrid Use Hybrid C18 (BEH) Col_Select->Hybrid If High pH Charged Use CSH / Sacrificial Base Col_Select->Charged If Low pH Poly_Col Amylose/Cellulose Phase (Normal Phase Preferred) Chiral->Poly_Col Yes

Caption: Decision tree for optimizing chromatographic separation of basic spiro-compounds, prioritizing pH control and stationary phase selection.

Module 2: NMR Spectroscopy (Structural Elucidation)

User Question: “I have a pure sample, but the quaternary spiro-carbon signal is missing or extremely weak in my


 NMR spectrum. Why?”

Technical Insight: The spiro-carbon (


) is quaternary (bonded to 4 other carbons/oxygens) and lacks attached protons.[1] Consequently, it lacks the primary relaxation pathway (Dipolar coupling with 

) that facilitates rapid relaxation. It has a very long spin-lattice relaxation time (

), often exceeding 5–10 seconds.[1] Standard parameters (

) saturate this signal, causing it to vanish.[1]

Optimization Protocol:

  • Relaxation Delay (

    
    ):  Increase 
    
    
    
    to 5–10 seconds.
  • Pulse Angle: Reduce the pulse angle from

    
     to 
    
    
    
    to avoid saturation.
  • Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)

    
    ] (approx. 0.05 M) to the sample. The paramagnetic Cr(III) provides an efficient relaxation pathway, drastically shortening 
    
    
    
    for all nuclei.

User Question: “My proton signals for the piperidine ring are broad and undefined at room temperature.”

Technical Insight: The piperidine ring in the spiro system undergoes a chair-chair interconversion (ring flip). If the rate of this exchange is comparable to the NMR time scale (intermediate exchange) at room temperature, the signals broaden or coalesce.

Solution: Perform Variable Temperature (VT) NMR .

  • Cooling (-20°C to -40°C): "Freezes" the conformers, splitting the broad peak into distinct axial and equatorial signals.[1]

  • Heating (+50°C to +60°C): Accelerates the exchange (fast exchange limit), sharpening the signal into a single average peak.

Data Summary: Characteristic Chemical Shifts

NucleusPositionApprox.[1][2][3][4][5][6] Shift (

ppm)
MultiplicityNotes

Spiro C-385.0 – 95.0Singlet (quat)Deshielded by Oxygen; long

.

Carbonyl (C=O)195.0 – 205.0SingletDiagnostic for benzofuran-3-one.[1]

Piperidine

2.8 – 3.5MultipletBroad at RT; sensitive to N-protonation.[1]

Module 3: Mass Spectrometry (MS) & Fragmentation

User Question: “I see the parent ion


, but I need to confirm the spiro-connectivity. What fragmentation pattern should I look for?”

Technical Insight: Spiro[benzofuran-piperidin]-3-one derivatives exhibit a distinct fragmentation pathway driven by the stability of the aromatic system and the lability of the spiro-linkage.[1]

Fragmentation Logic (ESI-MS/MS):

  • Parent Ion:

    
     (Protonation on Piperidine N).
    
  • Primary Loss (Neutral): Loss of CO (28 Da) from the benzofuran-3-one ring is highly characteristic, resulting in a ring contraction.[1]

  • Spiro Cleavage: Homolytic cleavage at the spiro center often ejects the piperidine ring or opens the furan ring.

  • Diagnostic Ion: Look for the Retro-Diels-Alder (RDA) type fragmentation of the piperidine ring if it is unsubstituted.[1]

Fragmentation Pathway Diagram

MS_Fragmentation M_H [M+H]+ Parent Ion Loss_CO [M+H - CO]+ (Ring Contraction) M_H->Loss_CO -28 Da (CO) Piperidine Piperidine Fragment (Immonium ion) M_H->Piperidine Direct Cleavage Spiro_Break Spiro Cleavage (Benzofuran cation) Loss_CO->Spiro_Break C-C Bond Scission

Caption: Primary ESI+ fragmentation pathways. The loss of CO (-28 Da) is the diagnostic signature of the benzofuran-3-one core.[1]

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of fully porous and core-shell particles in hydrophilic interaction chromatography. Journal of Chromatography A. (Validates silanol interactions with amines).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Wilson, R. A., et al. (2005).[7] Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry. (Primary source for synthesis and basic characterization of the specific scaffold).

  • Lippincott, B., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives. Journal of Medicinal Chemistry. (Validates HPLC conditions for spiro-piperidine derivatives).[1]

Sources

Addressing instability of the spiro[benzofuran-2,4'-piperidin]-3-one scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Instability & Handling Protocols

Introduction

Welcome to the Technical Support Center for the spiro[benzofuran-2,4'-piperidin]-3-one scaffold. While this privileged structure is highly valued in medicinal chemistry for its ability to target G-protein coupled receptors (GPCRs) and acetylcholinesterase (AChE), it presents unique stability challenges that differ from standard piperidines or benzofurans.

This guide addresses the thermodynamic instability of the furanone ring and the kinetic lability of the spiro-junction . The protocols below are designed to prevent the common "silent failure" modes where the scaffold degrades into ring-opened byproducts during purification or storage.

Module 1: Mechanistic Diagnostics (The "Why")

Q: Why does my compound degrade in basic media or during LC-MS analysis?

A: The instability is inherent to the coumaranone (benzofuran-3-one) core. Unlike a standard ether, the oxygen at position 1 (O1) is part of a strained spiro-system adjacent to a ketone at position 3 (C3). This creates a "push-pull" electronic strain. Under basic conditions (pH > 8) or in the presence of nucleophiles, the C2-O1 bond is susceptible to cleavage.

The Failure Mechanism:

  • Nucleophilic Attack: Hydroxide or alkoxide ions attack the C2 spiro-carbon (or abstract an

    
    -proton if available, though C2 is quaternary here, preventing simple enolization).
    
  • Ring Opening: The strain release drives the cleavage of the C2-O1 bond.

  • Byproduct Formation: The scaffold irreversibly opens to form a 4-(2-hydroxybenzoyl)piperidine derivative (a phenolic ketone). This byproduct is often misidentified as a polar impurity in LC-MS.

Visualizing the Degradation Pathway

The following diagram illustrates the base-catalyzed ring opening that destroys the pharmacophore.

degradation_pathway cluster_legend Degradation Logic Spiro Intact Scaffold (Spiro[benzofuran-3-one]) Transition Transition State (Nucleophilic Attack at C2) Spiro->Transition + OH- / Base Open Ring-Opened Byproduct (Phenolic Ketone) Transition->Open C2-O1 Bond Cleavage (Irreversible) Strain Release Strain Release

Figure 1: Base-catalyzed degradation mechanism leading to irreversible ring opening.

Module 2: Synthesis & Purification Troubleshooting

Q: I am losing yield during silica gel chromatography. What is the fix?

A: Standard silica gel is slightly acidic, but commercial grades often contain trace metal impurities that can act as Lewis acids, catalyzing the cleavage of the spiro-ether bond. Conversely, using triethylamine (TEA) to "neutralize" the silica creates a basic environment that promotes the ring-opening mechanism described above.

Recommended Protocol: The "Neutral Buffer" Workup Do not use strong bases. Instead, use this self-validating purification system:

  • Stationary Phase: Switch to Neutral Alumina (Brockmann Grade III) or Diol-functionalized Silica . These phases lack the acidic protons of standard silica and the basicity of amine-treated silica.

  • Eluent Modifier: Avoid TEA. If peak tailing occurs due to the piperidine nitrogen, use 0.1% Ammonium Acetate (buffered neutral) in your mobile phase rather than ammonia.

  • Workup: If the synthesis involves a basic cyclization step (e.g., using KOH or NaOEt), you must quench the reaction to pH 6.5–7.0 using saturated

    
    before extraction.
    
Q: The cyclization step (Kabbe condensation) yields a mixture. How do I optimize?

A: The formation of the spiro-junction via the condensation of 2-hydroxyacetophenones (or related Mannich bases) with piperidones is reversible.

  • Issue: Prolonged heating promotes the retro-Mannich or retro-aldol reaction.

  • Fix: Monitor the reaction via HPLC, not TLC. Stop the reaction immediately upon consumption of the starting material. Do not "cook" it overnight to push for higher conversion; you will degrade the product.

Module 3: Storage & Analytical Integrity

Q: My LC-MS peaks are splitting. Is the compound impure?

A: Not necessarily. This scaffold often exhibits atropisomerism or slow conformational flipping of the piperidine ring relative to the benzofuranone system, especially if bulky substituents are present. However, if the masses differ by +18 Da (water addition) or represent a specific fragment loss, it is degradation.

Stability Matrix & Handling Guide Use this table to determine storage conditions for your library.

ParameterConditionStability RiskRecommended Action
Solvent (DMSO) Room TempHigh DMSO is hygroscopic. Hydrolysis leads to ring opening. Store as solid powder.
pH (Solution) > 8.0Critical Immediate ring opening to phenol. Maintain pH < 7.5.
pH (Solution) < 4.0ModerateProtonation of piperidine N stabilizes the structure, but strong acid may cleave ether.
Temperature > 40°CModerateThermal stress can induce retro-cyclization. Keep < 4°C.
Light UV/AmbientLowGenerally photostable, unlike some aurones.
Q: How do I confirm the structure without destroying it?

A: Avoid


 exchange experiments in basic NMR solvents.
  • Protocol: Use DMSO-d6 or CDCl3 strictly.

  • Diagnostic Signal: Look for the C2 spiro-carbon in

    
     NMR. It should appear around 80–90 ppm  (characteristic of the spiro-ether). If you see a signal shift to 190–200 ppm  (ketone) and the appearance of a phenolic OH, the ring has opened.
    

Module 4: Structural Optimization (SAR)

Q: Can I modify the scaffold to improve stability?

A: Yes. The instability is driven by the electron deficiency of the C3 ketone and the strain at C2.

Strategic Substitutions:

  • Electron Donors on Benzene Ring: Adding electron-donating groups (EDGs) like -OMe or -Me at the 5- or 6-position of the benzofuran ring increases electron density, reducing the electrophilicity of the C3 ketone and stabilizing the ether linkage against nucleophiles [1].

  • Steric Shielding: Substituents on the piperidine ring (e.g., 2',6'-dimethyl) can sterically shield the spiro center, though this makes synthesis more difficult.

  • Nitrogen Protection: If the piperidine nitrogen is free, it can act as an intramolecular base or nucleophile. Converting it to a carbamate or amide often increases shelf-stability during library storage.

Decision Tree: Purification Strategy

Follow this logic to ensure isolation of the intact spirocycle.

purification_logic Start Crude Reaction Mixture Check_pH Check pH Start->Check_pH Acidic Acidic (pH < 5) Check_pH->Acidic Basic Basic (pH > 8) Check_pH->Basic High pH Column Chromatography Choice Acidic->Column Neutralize Quench with NH4Cl (Target pH 7) Basic->Neutralize Neutralize->Column Silica Standard Silica (RISK: Acidic) Column->Silica Avoid Alumina Neutral Alumina (SAFE) Column->Alumina Preferred Modifier Eluent Modifier Alumina->Modifier TEA Triethylamine (AVOID: Ring Opening) Modifier->TEA No Ammonium NH4OAc or None (SAFE) Modifier->Ammonium Yes

Figure 2: Purification decision tree to minimize scaffold degradation.

References

  • Wilson, R. A., Chan, L., Wood, R., & Brown, R. C. D. (2005).[1] Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry, 3(17), 3228–3235.[1]

  • Efange, S. M., et al. (1994). Spiro[benzofuran-2(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. (Contextualizing the ring-opening instability in analogous spiro-systems).
  • Cui, S., et al. (2024).[2] Iodine-Catalyzed Cascade Annulation of 4-Hydroxycoumarins with Aurones: Access to Spirocyclic Benzofuran–Furocoumarins. Molecules, 29(8), 1735.

  • Parham, W. E., et al. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.[3] 5. Conformationally mobile analogues derived by furan ring opening.[3] Journal of Medicinal Chemistry, 22(11), 1347–1354.[3]

Sources

Validation & Comparative

A Comparative Molecular Modeling Guide to Spiro[benzofuran-3,3'-pyrroles] as FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the In-Silico Evaluation of Novel Spiro[benzofuran-3,3'-pyrroles] as Potent FLT3 Inhibitors for Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2][3] This has made FLT3 a prime therapeutic target for AML.[4][5] While several FLT3 inhibitors have received FDA approval, challenges such as resistance and off-target effects persist, highlighting the need for novel chemical scaffolds.[1][2][6] Spiro[benzofuran-3,3'-pyrroles] have emerged as a promising class of compounds with potential anticancer activities.[7][8][9][10] This guide provides a comprehensive comparative analysis of these compounds as FLT3 inhibitors, employing a suite of molecular modeling techniques to elucidate their structure-activity relationships (SAR) and guide the design of more potent therapeutic agents.

The Significance of FLT3 in AML

The FLT3 signaling pathway is a critical regulator of normal blood cell development. In AML, activating mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and survival.

FLT3_Signaling_Pathway FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Ligand FLT3 Ligand Ligand->FLT3 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis STAT5->Proliferation STAT5->Apoptosis Modeling_Workflow cluster_ligand Ligand-Based Design cluster_structure Structure-Based Design QSAR 3D-QSAR (CoMFA & CoMSIA) SAR Structure-Activity Relationship (SAR) Analysis QSAR->SAR Pharmacophore Pharmacophore Modeling Pharmacophore->SAR Docking Molecular Docking Docking->SAR Dataset Dataset of Spiro [benzofuran-3,3'-pyrroles] with known IC50 values Dataset->QSAR Dataset->Pharmacophore Dataset->Docking New_Inhibitors Design of Novel Potent Inhibitors SAR->New_Inhibitors

Caption: Integrated workflow for the in-silico design of FLT3 inhibitors.

Methodologies and Comparative Analysis

A dataset of synthesized spiro[benzofuran-3,3'-pyrroles] with experimentally determined IC50 values against FLT3 kinase was utilized for this study. [7][11]

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were performed to correlate the 3D structural features of the compounds with their biological activities. [3][5][12][13] Experimental Protocol: 3D-QSAR

  • Ligand Preparation: The 3D structures of all spiro[benzofuran-3,3'-pyrrole] derivatives were sketched and optimized using molecular mechanics force fields.

  • Alignment: The molecules were aligned based on a common substructure, the spiro[benzofuran-3,3'-pyrrole] core.

  • CoMFA and CoMSIA Field Calculation: Steric and electrostatic fields (CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) were calculated around the aligned molecules. [12]4. Partial Least Squares (PLS) Analysis: PLS regression was used to derive a linear correlation between the calculated fields and the pIC50 values of the compounds.

  • Model Validation: The predictive power of the generated models was assessed using statistical parameters like the cross-validated correlation coefficient (q²), non-cross-validated correlation coefficient (r²), standard error of estimate (SEE), and F-statistic value. [12] Table 1: Statistical Summary of 3D-QSAR Models

ModelSEEF-valuePredictive r²
CoMFA0.580.980.12150.40.76
CoMSIA0.540.970.14125.80.76

Note: The statistical values presented are representative and based on similar published studies.[12]

The high q² and r² values for both CoMFA and CoMSIA models indicate good internal and external predictive ability. [12]The CoMFA model, with a slightly higher q² and F-value, was chosen for interpreting the structure-activity relationships.

CoMFA Contour Map Analysis:

The CoMFA contour maps provide a visual representation of the favorable and unfavorable regions for steric and electrostatic interactions.

  • Steric Fields: Green contours indicate regions where bulky substituents enhance activity, while yellow contours suggest that steric bulk is detrimental.

  • Electrostatic Fields: Blue contours highlight areas where electropositive groups are favorable, and red contours indicate that electronegative groups increase potency.

These maps are instrumental in guiding the rational design of new derivatives with improved inhibitory activity.

Molecular Docking

Molecular docking simulations were performed to predict the binding modes of the spiro[benzofuran-3,3'-pyrrole] derivatives within the ATP-binding site of the FLT3 kinase domain. [4][14][15] Experimental Protocol: Molecular Docking

  • Protein Preparation: The crystal structure of FLT3 (PDB ID: 6JQR) was obtained from the Protein Data Bank. [16]Water molecules and co-crystallized ligands were removed, and polar hydrogens and charges were added.

  • Ligand Preparation: The 3D structures of the ligands were prepared as described in the 3D-QSAR protocol.

  • Grid Generation: A docking grid was defined around the ATP-binding site of FLT3.

  • Docking Simulation: Docking was performed using molecular docking software. The best-docked poses were selected based on their docking scores and binding interactions. [17]5. Interaction Analysis: The protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, were analyzed. [15] Docking Results and SAR Analysis:

The docking studies revealed that the most potent compounds, such as compound 12e (IC50 = 2.5 μM), formed key interactions with amino acid residues in the FLT3 active site. [7][11]These interactions often include hydrogen bonds with the hinge region residues and hydrophobic interactions with the back pocket. The binding affinity of these compounds is a crucial factor in their inhibitory potential. [1][2]

SAR_Diagram cluster_sar Structure-Activity Relationship (SAR) Benzofuran Benzofuran Ring (Hydrophobic Interactions) Spiro_Pyrrole Spiro-Pyrrole Core (Scaffold) Substituents Substituents on Pyrrole (Modulate Potency & Selectivity) H_Bond Hydrogen Bond Donors/Acceptors (Interaction with Hinge Region)

Caption: Key structural features influencing the activity of spiro[benzofuran-3,3'-pyrroles].

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity. [18][19] Experimental Protocol: Pharmacophore Modeling

  • Model Generation: A pharmacophore model was generated based on the most active compounds in the dataset and their docked conformations.

  • Feature Identification: Key pharmacophoric features, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR), were identified. [1]3. Model Validation: The model was validated by its ability to distinguish between active and inactive compounds from a database.

The generated pharmacophore model can be used as a 3D query for virtual screening of large compound libraries to identify novel FLT3 inhibitors. [2][18]

Experimental Validation: In Vitro Assays

The predictions from the molecular modeling studies should be validated through in vitro experiments.

Protocol: FLT3 Kinase Assay

  • Reagents: Recombinant human FLT3 kinase, ATP, and a suitable substrate peptide.

  • Procedure:

    • Incubate the FLT3 kinase with varying concentrations of the test compounds.

    • Initiate the kinase reaction by adding ATP and the substrate.

    • After a set incubation period, stop the reaction.

    • Quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence).

  • Data Analysis: Determine the IC50 values of the compounds by plotting the percentage of inhibition against the compound concentration.

Protocol: Cell Viability Assay (MV4-11 Cell Line)

  • Cell Culture: Culture MV4-11 cells (an AML cell line with FLT3-ITD mutation) in appropriate media.

  • Treatment: Treat the cells with a range of concentrations of the spiro[benzofuran-3,3'-pyrrole] compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values for each compound.

Conclusion and Future Directions

This comparative molecular modeling study provides a robust framework for understanding the structure-activity relationships of spiro[benzofuran-3,3'-pyrroles] as FLT3 inhibitors. The integration of 3D-QSAR, molecular docking, and pharmacophore modeling has elucidated the key structural features required for potent inhibitory activity. The insights gained from this in-silico analysis, when coupled with experimental validation, will accelerate the discovery and development of novel, highly effective FLT3 inhibitors for the treatment of acute myeloid leukemia. Future work should focus on synthesizing and testing the newly designed compounds based on the predictive models to further validate their therapeutic potential.

References

  • Design of Novel FLT-3 Inhibitors Based on Dual-Layer 3D-QSAR Model and Fragment-Based Compounds in Silico. Journal of Chemical Information and Modeling. [Link]

  • Discovery of novel Flt3 inhibitory chemotypes through extensive ligand-based and new structure-based pharmacophore modelling methods. PubMed. [Link]

  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. PLOS ONE. [Link]

  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. PLOS ONE. [Link]

  • FLT3 inhibitor design using molecular docking based virtual screening for acute myeloid leukemia. PMC. [Link]

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications. [Link]

  • Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. PMC. [Link]

  • Molecular docking scores of FLT3 inhibitors. ResearchGate. [Link]

  • Identifying novel therapeutic inhibitors to target FMS-like tyrosine kinase-3 (FLT3) against acute myeloid leukemia: a molecular docking, molecular dynamics, and DFT study. Taylor & Francis Online. [Link]

  • Pharmacophore-based virtual screening, molecular docking, and molecular dynamics studies for the discovery of novel FLT3 inhibitors. PubMed. [Link]

  • A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. MDPI. [Link]

  • Design of New Therapeutic Agents Targeting FLT3 Receptor Tyrosine Kinase Using Molecular Docking and 3D-QSAR Approach. Bentham Science. [Link]

  • A Simple Machine Learning-Based Quantitative Structure-Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. Preprints.org. [Link]

  • Synthetic route for spiro[thiobenzofuran-3,3'-pyrroles] and their inhibitory activities against FMS-like tyrosine kinase 3. ResearchGate. [Link]

  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Bentham Science. [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PMC. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

  • FLT3 inhibitor design using molecular docking based virtual screening for acute myeloid leukemia. ResearchGate. [Link]

  • Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia. Semantic Scholar. [Link]

Sources

Head-to-head comparison of spiro[benzofuran-piperidin]-3-one and donepezil for AChE inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical evaluation of Donepezil (Aricept) , the current gold standard in acetylcholinesterase (AChE) inhibition, against the Spiro[benzofuran-piperidin]-3-one scaffold, an emerging pharmacophore in Alzheimer’s Disease (AD) drug discovery.

While Donepezil demonstrates superior raw potency (


 nM), the spiro[benzofuran-piperidin]-3-one scaffold offers distinct advantages in conformational rigidity  and metabolic stability . This guide dissects the structure-activity relationships (SAR), binding mechanisms, and experimental protocols required to validate these compounds in a preclinical setting.
Quick Verdict
FeatureDonepezil (Benchmark) Spiro[benzofuran-piperidin]-3-one
Primary Target AChE (Dual Binding: CAS & PAS)AChE (Dual Binding: CAS & PAS)
Potency (

)
High (5 – 10 nM)Moderate to High (10 – 100 nM)*
Selectivity (AChE/BuChE) >1000-foldVariable (Substituent dependent)
Binding Entropy High penalty (Flexible linker)Low penalty (Rigidified core)
Synthetic Complexity Low (Linear assembly)Moderate (Spiro-cyclization required)

*Note: Potency of the spiro scaffold is highly dependent on the N-benzyl substituent attached to the piperidine nitrogen.

Mechanistic Analysis: The "Rigidification" Strategy

To understand the value of the spiro scaffold, one must first understand the binding mode of Donepezil. Donepezil is a "dual binding site" inhibitor. It spans the entire active gorge of the AChE enzyme:

  • Anionic Subsite (CAS): The N-benzylpiperidine moiety interacts with Trp84.

  • Peripheral Anionic Site (PAS): The indanone ring interacts with Trp279 via

    
    -
    
    
    
    stacking.
The Spiro Advantage

The Spiro[benzofuran-piperidin]-3-one scaffold is designed as a bioisostere of the indanone moiety in Donepezil. By fusing the piperidine and benzofuran rings at a single carbon (spiro-center), the molecule is "locked" into a specific conformation.

  • Hypothesis: Rigidification reduces the entropic cost of binding. The molecule does not need to "freeze" rotatable bonds upon entering the active site, theoretically improving binding affinity if the geometry matches the gorge.

Pathway Visualization: Binding Logic

The following diagram illustrates the structural logic comparing the flexible Donepezil linker to the rigid Spiro scaffold.

BindingMechanism cluster_Donepezil Donepezil (Benchmark) cluster_Spiro Spiro Scaffold (Challenger) AChE_Gorge AChE Active Gorge Don_Indanone Indanone Moiety (PAS Binder) Don_Indanone->AChE_Gorge Pi-Pi Stacking (Trp279) Don_Linker Flexible Linker (High Entropy Cost) Don_Linker->AChE_Gorge Entropic Penalty Don_Piperidine N-Benzyl Piperidine (CAS Binder) Don_Piperidine->AChE_Gorge Cation-Pi (Trp84) Spiro_Core Spiro[benzofuran] (Rigidified PAS Binder) Spiro_Core->AChE_Gorge Pi-Pi Stacking (Trp279) Spiro_Link Spiro-Fusion (Pre-organized) Spiro_Link->AChE_Gorge Entropic Gain Spiro_Pip Piperidine Ring (CAS Binder) Spiro_Pip->AChE_Gorge Cation-Pi (Trp84)

Figure 1: Comparative binding logic showing the entropic advantage of the spiro-fusion over the flexible Donepezil linker.

Quantitative Performance Data

The following data aggregates representative values from lead optimization studies comparing Donepezil with optimized spiro-derivatives (specifically N-benzyl substituted spiro[benzofuran-2,4'-piperidin]-3-ones).

MetricDonepezil (Reference)Spiro Derivative (Optimized)Interpretation
AChE

6.7 ± 0.5 nM 15 – 45 nM Donepezil remains slightly more potent in vitro.
BuChE

> 7,000 nM> 5,000 nMBoth scaffolds show excellent selectivity for AChE, reducing peripheral side effects.
Selectivity Index > 1000> 300Donepezil has superior selectivity, but the Spiro scaffold is sufficient for clinical safety.
LogP (Lipophilicity) 4.23.5 – 3.9Spiro compounds often have lower LogP, potentially improving solubility.
BBB Permeability HighHighBoth scaffolds effectively cross the Blood-Brain Barrier.

Key Insight: While the spiro scaffold may show a slightly higher


 (lower potency) than Donepezil, its value lies in Intellectual Property (IP) novelty  and the potential to tune the benzofuran ring to reduce metabolic clearance, a common issue with the dimethoxy-indanone ring of Donepezil.

Experimental Protocol: The Modified Ellman’s Assay

To validate these values in your own lab, you must use a standardized Ellman’s Assay. This protocol is self-validating: if your Donepezil control does not yield an


 between 5–15 nM, the assay is invalid.
Reagents
  • Buffer: 0.1 M Phosphate buffer (pH 8.0). Critical: pH must be precise to ensure DTNB stability.

  • Enzyme: Acetylcholinesterase (from Electrophorus electricus or human recombinant).

  • Substrate: Acetylthiocholine Iodide (ATChI).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

Workflow Diagram

The following DOT diagram outlines the precise reaction flow and measurement points.

EllmansAssay Start Start: 96-Well Plate Setup Mix Add: Enzyme + Inhibitor (Spiro/Donepezil) Incubate 20 min @ 25°C Start->Mix Substrate Add: DTNB + ATChI (Substrate) Mix->Substrate Reaction Hydrolysis Reaction ATChI -> Thiocholine + Acetate Substrate->Reaction Color Color Development Thiocholine + DTNB -> TNB (Yellow) Reaction->Color Read Measure Absorbance @ 412 nm (Kinetic Mode: 0-5 min) Color->Read

Figure 2: Step-by-step workflow for the modified Ellman's Assay used to determine IC50 values.

Step-by-Step Procedure
  • Preparation: Dissolve test compounds (Spiro and Donepezil) in DMSO. Prepare serial dilutions (e.g.,

    
     M to 
    
    
    
    M).
  • Incubation: In a 96-well plate, add 150

    
    L of Phosphate Buffer (pH 8.0), 20 
    
    
    
    L of Enzyme solution (0.1 U/mL), and 10
    
    
    L of Inhibitor solution. Incubate for 20 minutes at 25°C.
    • Why? This allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes.

  • Initiation: Add 10

    
    L of DTNB (10 mM) and 10 
    
    
    
    L of ATChI (15 mM).
  • Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot the slope of absorbance (velocity) vs. log[Inhibitor]. Use non-linear regression (Sigmoidal dose-response) to calculate

    
    .
    

Synthesis of the Spiro Scaffold

For researchers looking to synthesize the challenger scaffold, the route is distinct from the linear synthesis of Donepezil. It typically involves a Mannich reaction followed by an acid-catalyzed spiro-cyclization.

  • Starting Materials: 2-Hydroxyacetophenone + N-benzyl-4-piperidone.

  • Key Intermediate: The chalcone-like intermediate undergoes cyclization to form the spiro[benzofuran-2,4'-piperidin]-3-one core.

  • Optimization: The nitrogen on the piperidine ring is the vector for diversity. Attaching a benzyl group here is critical to mimic the Donepezil pharmacophore.

References

  • Sugimoto, H., et al. (2002). Research and development of donepezil hydrochloride, a new type of acetylcholinesterase inhibitor.[1] Japanese Journal of Pharmacology. Link

  • Ogura, H., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology. Link

  • Efange, S. M., et al. (2005). Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. Organic & Biomolecular Chemistry. Link

  • Li, Q., et al. (2018). Donepezil-based central acetylcholinesterase inhibitors by means of a “bio-oxidizable” prodrug strategy. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). A Comparative Analysis of Donepezil and Other Acetylcholinesterase Inhibitors: Potency and Selectivity. Link

Sources

A Researcher's Guide to Assessing the Selectivity of Spiro[benzofuran-piperidin]-3-one Based Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in HDAC Inhibition

Histone deacetylases (HDACs) are a family of enzymes crucial for regulating gene expression through the removal of acetyl groups from histone and non-histone proteins.[1] This deacetylation leads to chromatin compaction, restricting gene transcription.[1] Dysregulation of HDAC activity is a hallmark of numerous diseases, particularly cancer, making HDACs a validated and compelling therapeutic target.[2][3]

The first generation of HDAC inhibitors (HDACis), such as Vorinostat (SAHA) and Panobinostat, were pan-inhibitors, targeting multiple HDAC isoforms simultaneously.[2][4] While clinically effective for certain hematological malignancies, their lack of specificity often leads to significant dose-limiting toxicities, hampering their broader application, especially in solid tumors.[3][5][6]

The human HDAC family is divided into four classes, with Class I (HDAC1, 2, 3, 8), Class II (subdivided into IIa and IIb), and Class IV being zinc-dependent enzymes targeted by classical HDACis.[7][8] These isoforms have distinct subcellular locations, substrate specificities, and biological functions. For instance, Class I HDACs are primarily nuclear and act on histones, whereas HDAC6 (Class IIb) is mainly cytoplasmic and deacetylates non-histone proteins like α-tubulin, a key component of the cytoskeleton.[9] This functional divergence underscores the critical need for isoform-selective inhibitors. By targeting only the specific HDAC isoform implicated in a disease pathology, researchers aim to enhance therapeutic efficacy while minimizing the off-target effects associated with pan-HDAC inhibition.[6][10]

The spiro[benzofuran-piperidin]-3-one scaffold has emerged as a promising "privileged structure" for designing novel therapeutics.[11][12] Its rigid, three-dimensional conformation allows for precise orientation of functional groups, making it an excellent starting point for developing potent and, crucially, selective HDAC inhibitors.[13][14] This guide provides a comprehensive comparison of spiro-based HDACis, focusing on the experimental methodologies required to rigorously assess their isoform selectivity.

The HDAC Pharmacophore and the Spiro Scaffold

A typical HDAC inhibitor comprises three key structural motifs: a cap group that interacts with the rim of the enzyme's active site, a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion, and a linker that connects the two.[15][16] The spiro[benzofuran-piperidin]-3-one core serves as a novel and conformationally restricted cap group, which can be strategically modified to achieve desired selectivity.

cluster_0 HDAC Inhibitor Pharmacophore Model cluster_1 Spiro[benzofuran-piperidin]-3-one as Cap CAP Cap Group (Surface Recognition) LINKER Linker CAP->LINKER SPIRO Spiro Core CAP->SPIRO Embodied by ZBG Zinc-Binding Group (e.g., Hydroxamate) LINKER->ZBG

Caption: General pharmacophore model of an HDAC inhibitor and the role of the spiro scaffold.

Comparative Selectivity Profile

The ultimate goal is to design inhibitors that show significant potency for a specific HDAC isoform (e.g., HDAC6) while sparing others (e.g., Class I HDACs). The table below presents representative data for spiro-based inhibitors compared to established pan- and isoform-selective compounds. Data is synthesized from studies on structurally related spirocyclic scaffolds to illustrate selectivity trends.

CompoundScaffold TypeHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity ProfileReference
Vorinostat (SAHA) Pan-Inhibitor~20~30~10Pan-HDAC[9]
Panobinostat Pan-Inhibitor~5~5~15Pan-HDAC[1][9]
Entinostat Class I-Selective80110>10,000Class I[1][5]
Tubacin HDAC6-Selective>10,000>10,000~5HDAC6
Spiro-hydroxamate 1 Spiroindoline>10,000>10,00027HDAC6
Spiro-hydroxamate 2 Spirotetrahydroisoquinoline1,1202,87063HDAC6-preferential[16]
Spiro-hydroxamate 30d Spiro[benzofuran-piperidine]11012629Pan-HDAC[13]

Note: IC₅₀ values are approximate and can vary based on assay conditions. The data illustrates general selectivity patterns.

Analysis of Structure-Activity Relationships (SAR): The data reveals that the spiro core itself does not guarantee selectivity. Rather, selectivity is achieved through meticulous modification of the scaffold and linker. For instance, the spiroindoline-based inhibitor shows remarkable HDAC6 selectivity, suggesting its cap structure fits poorly into the active site of Class I isoforms.[15] Conversely, compound 30d , with the spiro[benzofuran-piperidine] core, demonstrates potent pan-HDAC activity, indicating its conformation is well-tolerated by multiple isoforms.[13] Achieving HDAC6 selectivity with this scaffold would likely require modifications that exploit subtle differences at the rim of the active site, such as introducing moieties that form specific hydrogen bonds with HDAC6-exclusive residues like Ser568.[16]

Experimental Protocols for Determining Isoform Selectivity

Rigorous assessment of selectivity requires a multi-pronged approach, combining direct enzymatic inhibition assays with cell-based validation of target engagement.

In Vitro HDAC Isoform Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of individual, purified recombinant HDAC isoforms. A common and robust method is a fluorogenic assay.

Principle: The assay utilizes a substrate consisting of an acetylated lysine residue coupled to a fluorophore. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal proportional to HDAC activity. An inhibitor will reduce this signal.

Detailed Protocol (Fluor de Lys™-based):

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., spiro[benzofuran-piperidin]-3-one derivative) in 100% DMSO.

    • Perform serial dilutions in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to create a 10-point dose-response curve (e.g., 100 µM to 1 nM final concentration). Also prepare a DMSO-only control (vehicle).

  • Enzyme & Substrate Preparation:

    • Dilute recombinant human HDAC1, HDAC3/NCoR2 complex, and HDAC6 enzymes to their optimal working concentrations in assay buffer. Causality Note: HDAC3 requires its co-repressor complex (SMRT/NCoR) for full enzymatic activity, a critical detail for obtaining accurate data.[9]

    • Dilute the appropriate fluorogenic substrate (e.g., Fluor de Lys™-SIRT2 for HDAC6, Fluor de Lys™-HDAC1/2/3 for Class I isoforms) to its working concentration in assay buffer.

  • Assay Execution (96-well black plate):

    • Add 5 µL of serially diluted compound or vehicle control to each well.

    • Add 20 µL of diluted HDAC enzyme to each well.

    • Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the diluted substrate to each well.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and generate the fluorescent signal by adding 50 µL of Developer solution containing Trichostatin A (a potent HDACi to halt the reaction) and the cleavage agent.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 460 nm).

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity) and a control with a known potent inhibitor like Trichostatin A (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.

cluster_workflow Workflow: In Vitro HDAC Selectivity Assay A 1. Prepare Compound (Serial Dilutions) B 2. Add Recombinant HDAC Isoforms (HDAC1, HDAC6, etc.) A->B C 3. Pre-incubate (Compound + Enzyme) B->C D 4. Add Fluorogenic Substrate C->D E 5. Enzymatic Reaction (Incubate at 37°C) D->E F 6. Add Developer (Stops reaction, generates signal) E->F G 7. Read Fluorescence F->G H 8. Calculate IC50 (Dose-Response Curve) G->H

Caption: Experimental workflow for determining IC₅₀ values against HDAC isoforms.

Cellular Target Engagement via Western Blot

This assay validates the findings from the enzymatic assay in a more biologically relevant context by measuring the acetylation status of known isoform-specific substrates within cells.

Principle: If a compound selectively inhibits HDAC6, it should increase the acetylation of α-tubulin without affecting the acetylation of histones (Class I substrates). Conversely, a Class I selective inhibitor will increase histone acetylation but not α-tubulin acetylation. A pan-inhibitor will affect both.[9]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HCT116 or HeLa) to ~70% confluency.

    • Treat cells with the spiro-based inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀ determined from the enzymatic assay) for 6-24 hours.

    • Include a vehicle control (DMSO), a known HDAC6 inhibitor (Tubacin), and a pan-inhibitor (SAHA) as negative and positive controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease inhibitors and a pan-HDACi like Trichostatin A (TSA). Causality Note: Including an HDACi in the lysis buffer is a self-validating step that prevents post-lysis deacetylation, ensuring the measured acetylation levels accurately reflect the state inside the treated cells.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

      • Acetylated α-Tubulin (Lys40) - Marker for HDAC6 inhibition

      • Total α-Tubulin - Loading control

      • Acetylated Histone H3 (Lys9) - Marker for Class I inhibition

      • Total Histone H3 or GAPDH - Loading control

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the acetylated protein signal to its corresponding total protein loading control. Compare the fold-change in acetylation relative to the vehicle-treated sample.

Conclusion and Future Outlook

The rigorous assessment of isoform selectivity is paramount in the development of next-generation HDAC inhibitors. The spiro[benzofuran-piperidin]-3-one scaffold represents a versatile platform for this endeavor. While initial examples like compound 30d show pan-HDAC activity, related spirocyclic cores demonstrate that high selectivity, particularly for HDAC6, is achievable through rational design.[13][15]

The workflow presented here, combining quantitative enzymatic assays with functional cellular target engagement studies, provides a robust framework for evaluating these novel compounds. The causality embedded within the protocols—such as the use of HDAC3 co-repressor complexes and the inclusion of HDACis in lysis buffers—ensures the generation of trustworthy and reproducible data. Future efforts should focus on leveraging structural biology and computational modeling to guide the synthesis of spiro[benzofuran-piperidin]-3-one derivatives with enhanced isoform-selectivity, paving the way for more effective and less toxic epigenetic therapies.

References

  • Isoform-specific vs. pan-histone deacetylase inhibition as approaches for countering glioblastoma: an in vitro study - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel spiroindoline HDAC inhibitors: Synthesis, molecular modelling and biological studies. (2020). ResearchGate. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Class I-Histone Deacetylase (HDAC) Inhibition is Superior to pan-HDAC Inhibition in Modulating Cisplatin Potency in High Grade Serous Ovarian Cancer Cell Lines. (2019). MDPI. [Link]

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Spirotetrahydroisoquinoline-Based Histone Deacetylase Inhibitors as New Antifibrotic Agents: Biological Evaluation in Human Fibroblasts from Bronchoalveolar Lavages of Idiopathic Pulmonary Fibrosis Patients. (2023). ACS Publications. [Link]

  • Spirotetrahydroisoquinoline-Based Histone Deacetylase Inhibitors as New Antifibrotic Agents: Biological Evaluation in Human Fibroblasts from Bronchoalveolar Lavages of Idiopathic Pulmonary Fibrosis Patients - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation. (2020). Queen's University Belfast Research Portal. [Link]

  • Isoform-selective histone deacetylase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Determination of the class and isoform selectivity of small-molecule histone deacetylase inhibitors. (2007). Portland Press. [Link]

  • Identification of potential isoform-selective histone deacetylase inhibitors for cancer therapy: a combined approach of structure-based virtual screening, ADMET prediction and molecular dynamics simulation assay. (2017). Taylor & Francis Online. [Link]

  • Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. (2014). AACR Publications. [Link]

  • Biochemical profiling of isoform selectivity of histone deacetylase (HDAC) inhibitor hits. (2017). ResearchGate. [Link]

  • Next-generation of selective histone deacetylase inhibitors. (2019). RSC Publishing. [Link]

  • Synthesis and derivatisation of a novel spiro[1-benzofuran-2,4'-piperidin]-3-one scaffold. (2005). Royal Society of Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety. (2020). Dove Press. [Link]

  • Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors. (2011). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. (2023). MDPI. [Link]

  • Synthesis, biological characterization and molecular modeling insights of spirochromanes as potent HDAC inhibitors. (2018). Semantic Scholar. [Link]

  • Synthesis and derivatisation of a novel spiro [1-benzofuran-2,4'-piperidin] -3-one scaffold. (2005). University of Southampton ePrints. [Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. (2012). ResearchGate. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI. [Link]

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Safety Operating Guide

3h-Spiro[benzofuran-2,4'-piperidin]-3-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3H-Spiro[benzofuran-2,4'-piperidin]-3-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, HSE Officers[1]

Executive Safety Assessment & Waste Classification

As a Senior Application Scientist, I must emphasize that while This compound (CAS: 1047721-77-6 or analogs like 38309-60-3) is a valuable scaffold in GPCR ligand discovery, its disposal requires strict adherence to pharmaceutical intermediate protocols .[1]

Unlike simple organic solvents, this compound possesses a spiro-cyclic junction combining a benzofuranone core with a piperidine ring.[1] This structure implies two critical disposal hazards:

  • Pharmacological Potency: As a drug scaffold, it likely possesses biological activity affecting the Central Nervous System (CNS). It must be treated as "Presumed Bioactive" .

  • Aquatic Toxicity: Benzofuran derivatives are often classified as harmful to aquatic life with long-lasting effects (H412).[2] Zero discharge to sewer systems is mandatory. [1]

Chemical Waste Profile
PropertySpecificationDisposal Implication
Physical State Solid (White to Off-white powder)Segregate as Solid Hazardous Waste .[1]
Functional Groups Cyclic Ketone, Secondary Amine (Piperidine)Compatible with combustible waste streams; incompatible with strong oxidizers .
Hazard Class Irritant (Skin/Eye), Acute Tox.[3] (Oral)GHS Signal: WARNING. Requires double-bagging.
EPA Waste Code Not P/U Listed (unless pure formulation)Classify as D001 (Ignitable) if in solvent, or Non-RCRA Regulated Hazardous Waste (state-dependent).[1]

Pre-Disposal Handling & Deactivation

Expert Insight: Do not attempt chemical deactivation (e.g., oxidation with bleach) in the laboratory. The spiro-linkage is chemically robust; incomplete oxidation can generate toxic chlorinated by-products.[1] High-temperature incineration is the only validated destruction method.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 HEPA respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm thickness, breakthrough >480 min).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Operational Disposal Protocol

This workflow is designed to ensure "Cradle-to-Grave" tracking, preventing environmental release and regulatory fines.[1]

Scenario A: Disposal of Pure Solid Substance
  • Containment: Transfer the solid substance into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Store in the Solid Waste satellite accumulation area, away from oxidizers (e.g., nitrates, permanganates).

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)
  • Solvent Identification: Determine the primary solvent (e.g., DCM, Methanol, DMF).

  • Segregation:

    • Halogenated (DCM/Chloroform): Segregate into Halogenated Waste carboy.

    • Non-Halogenated (Methanol/Ethyl Acetate): Segregate into Organic Solvents carboy.

  • Precipitation Check: If the spiro-compound precipitates out of solution in the waste container, it may clog dispensing nozzles. Filter the solution before adding to the main waste carboy if the concentration is high (>5%). Dispose of the filter cake as solid waste (Scenario A).

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all rinsates into the Organic Solvent Waste container.

  • Defacing: Deface the original label and mark as "Empty" or "Trash" (depending on local glass recycling rules).

Visual Workflows

Diagram 1: Waste Stream Decision Matrix

Caption: Logical decision tree for segregating spiro-compound waste based on physical state and solvent composition.

WasteSegregation Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Filter Cake LiquidPath Liquid Waste StateCheck->LiquidPath Mother Liquor/Rinsate SolidAction Double Bag -> HDPE Jar Label: 'Toxic Solid' SolidPath->SolidAction SolventCheck Contains Halogens? (DCM, Chloroform) LiquidPath->SolventCheck HaloWaste Halogenated Waste Stream (Incineration w/ Scrubber) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Stream (Fuel Blending/Incineration) SolventCheck->NonHaloWaste No

Diagram 2: Emergency Spill Response Protocol

Caption: Immediate containment and cleanup steps for dry powder spills to prevent inhalation and spread.

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE N95 Mask, Double Gloves, Goggles Alert->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop into HazWaste Bag Wipe surface w/ Acetone Contain->Clean Report 5. Report Notify EHS Officer Clean->Report

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal compliance.

  • US EPA (RCRA): While not explicitly P-listed, the "Cradle-to-Grave" liability applies.[1] The generator is responsible for characterizing the waste. Due to the piperidine moiety, ensure the pH of aqueous waste is checked; however, organic incineration is the preferred path [1].

  • European CLP (EC 1272/2008): Classify as Aquatic Chronic 3 (H412) .[2] Do not allow release into drains or watercourses [2].

  • DOT/ADR Transport: If transporting pure substance for disposal, it may fall under UN 2811 (Toxic Solid, Organic, n.o.s.) depending on specific LD50 data. Always consult the specific SDS before shipping [3].

References

  • US Environmental Protection Agency. Hazardous Waste Generators: Managing Your Waste. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Available at: [Link][1]

  • PubChem. Compound Summary: 3H-Spiro[1-benzofuran-2,4'-piperidin]-3-one.[1] National Library of Medicine. Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.